8-(Bromomethyl)isoquinoline
Description
BenchChem offers high-quality 8-(Bromomethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Bromomethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-(bromomethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNMLTSJDRYDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-(Bromomethyl)isoquinoline: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of 8-(Bromomethyl)isoquinoline
8-(Bromomethyl)isoquinoline is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its strategic importance lies in the unique combination of the isoquinoline scaffold and a highly reactive bromomethyl group at the 8-position. The isoquinoline core is a prevalent motif in a vast array of biologically active compounds and natural products, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The bromomethyl group, a potent electrophilic handle, allows for facile and efficient derivatization through nucleophilic substitution reactions. This dual functionality makes 8-(bromomethyl)isoquinoline an invaluable intermediate for the synthesis of complex molecular architectures and for the exploration of novel chemical space in drug discovery programs.[2][3] This guide provides an in-depth exploration of its chemical properties, a robust synthesis protocol, reactivity profile, and safety considerations to empower researchers in leveraging this versatile reagent.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of 8-(bromomethyl)isoquinoline is fundamental for its effective use in synthesis and for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [2] |
| Molecular Weight | 222.08 g/mol | [2][4] |
| CAS Number | 942579-56-8 | [2] |
| Boiling Point (Predicted) | 337.3 ± 17.0 °C | [4] |
| Density (Predicted) | 1.518 ± 0.06 g/cm³ | [4] |
Spectral Characterization:
While extensive experimental spectral data for 8-(bromomethyl)isoquinoline is not widely published, its structure can be predicted based on the analysis of its precursors and related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). A key diagnostic signal would be a singlet for the benzylic protons of the bromomethyl group (-CH₂Br), anticipated to be in the range of δ 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the molecule. The carbon of the bromomethyl group is expected to appear in the aliphatic region, while the nine carbons of the isoquinoline ring will resonate in the aromatic region.
For definitive characterization, it is imperative for researchers to acquire and interpret the ¹H and ¹³C NMR spectra of their synthesized 8-(bromomethyl)isoquinoline.
Synthesis of 8-(Bromomethyl)isoquinoline: A Detailed Protocol
The most direct and efficient method for the synthesis of 8-(bromomethyl)isoquinoline is the free-radical bromination of 8-methylisoquinoline. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under anhydrous conditions.
Reaction Scheme:
A schematic of the synthesis of 8-(Bromomethyl)isoquinoline.
Underlying Principles of the Synthesis:
The choice of NBS is critical as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic rings. The reaction is initiated by the homolytic cleavage of the initiator (AIBN) upon heating, which then abstracts a hydrogen atom from the methyl group of 8-methylisoquinoline to form a resonance-stabilized benzylic radical. This radical then reacts with bromine to yield the product and a bromine radical, propagating the chain reaction.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 8-methylisoquinoline (1.0 eq).
-
Addition of Reagents: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-(bromomethyl)isoquinoline.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 8-(bromomethyl)isoquinoline stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions. The C-Br bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
General Reactivity Profile:
Typical nucleophilic substitution reactions of 8-(Bromomethyl)isoquinoline.
Applications in Drug Discovery:
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry.[5] The ability to introduce a variety of functional groups at the 8-position via the bromomethyl handle allows for the synthesis of diverse libraries of compounds for biological screening. For example, reaction with primary or secondary amines can lead to the formation of novel ligands for various receptors and enzymes. The introduction of other functionalities can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. One notable application is its use as an inhibitor of CD26.[2][3]
Safety and Handling
8-(Bromomethyl)isoquinoline is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.
-
Irritant: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably a chemical fume hood.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Immediately wash with soap and water and seek medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
8-(Bromomethyl)isoquinoline is a versatile and highly valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from 8-methylisoquinoline and the high reactivity of its bromomethyl group provide a convenient entry point to a wide range of functionalized isoquinoline derivatives. By following the detailed protocols and safety guidelines outlined in this guide, researchers can effectively and safely utilize this powerful reagent to advance their research and development endeavors.
References
- Google Patents. (n.d.). Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
ResearchGate. (2026, August 6). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved February 1, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 1, 2026, from [Link]
-
YouTube. (2020, November 1). Reactions of Isoquinoline. Retrieved February 1, 2026, from [Link]
-
quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved February 1, 2026, from [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 1, 2026, from [Link]
Sources
Molecular Structure of 8-(Bromomethyl)isoquinoline: Technical Guide
Executive Summary
8-(Bromomethyl)isoquinoline (CAS: 942579-56-8) is a specialized heterocyclic building block characterized by a reactive alkyl halide substituent at the peri-position of the isoquinoline fused ring system.[1][2] Unlike its more common isomers (e.g., 5-bromo or 4-bromomethyl derivatives), this molecule exhibits unique steric and electronic properties driven by the 1,8-interaction between the bromomethyl group and the C1-proton. It serves as a critical intermediate in the synthesis of condensed heterocyclic inhibitors, particularly for CD26 (DPP-4) , and as a scaffold for introducing isoquinoline moieties into complex pharmacophores.
Molecular Architecture & Electronic Properties[1][2]
Structural Framework & Numbering
The isoquinoline core consists of a benzene ring fused to a pyridine ring across the C3-C4 bond (standard numbering places Nitrogen at position 2).
The Peri-Effect (1,8-Interaction)
The defining structural characteristic of 8-substituted isoquinolines is the peri-interaction .
-
Geometry: Position 8 is spatially adjacent to Position 1.[1][2] In 8-(bromomethyl)isoquinoline, the bulky -CH₂Br group occupies the same spatial quadrant as the hydrogen atom at C1.
-
Conformational Consequence: To minimize van der Waals repulsion (steric strain), the bromomethyl group rotates out of the aromatic plane. This breaks the potential hyperconjugative overlap between the C-Br
orbital and the aromatic -system, altering the reactivity compared to unhindered benzylic halides. -
Spectroscopic Signature: The peri-proton (H1) typically shows a significant downfield shift in ¹H NMR due to the anisotropic deshielding from the adjacent bromine-bearing carbon.
Figure 1: Connectivity map of 8-(Bromomethyl)isoquinoline highlighting the critical steric interaction between the C8-substituent and the C1 position.[3][4][5]
Synthesis & Production Protocols
The synthesis of 8-(bromomethyl)isoquinoline is non-trivial due to the competing ring bromination. The standard electrophilic substitution (Br₂/Lewis Acid) yields 5-bromo or 5,8-dibromo derivatives.[1][2] To obtain the bromomethyl functionality, a radical pathway targeting the alkyl side chain of a methyl-substituted precursor is required.
Precursor Preparation: 8-Methylisoquinoline
Before the final bromination, the 8-methylisoquinoline scaffold is constructed.
-
Method: Modified Pomeranz-Fritsch reaction or Palladium-catalyzed coupling (Suzuki-Miyaura) of 8-bromoisoquinoline with methylboronic acid.[1][2]
-
Alternative: Cyclization of 2-methylbenzaldehyde imines with nitriles (Povarov-type approach).[1][2]
Protocol: Radical Bromination (Wohl-Ziegler Reaction)
This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position.[1][2]
Reagents:
-
Substrate: 8-Methylisoquinoline (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized to remove HBr.[1][2]
-
Initiator: Azobisisobutyronitrile (AIBN) (0.1 equiv) or Benzoyl Peroxide.[1][2]
-
Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) - Anhydrous.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 8-methylisoquinoline in anhydrous solvent under Argon atmosphere.
-
Addition: Add recrystallized NBS and the radical initiator (AIBN).
-
Activation: Heat the mixture to reflux (76-80°C for CCl₄). Irradiation with a tungsten lamp (500W) can accelerate radical initiation.[1][2]
-
Monitoring: Monitor via TLC or LC-MS. The reaction is complete when the starting material is consumed (typically 2-6 hours).[1] Note: Prolonged reaction leads to gem-dibromide formation.[1][2]
-
Work-up: Cool to 0°C to precipitate succinimide byproduct. Filter off the solids.[1][2][6][7]
-
Purification: Evaporate solvent in vacuo. The residue is often unstable on silica gel due to the high reactivity of the benzylic bromide.
Figure 2: Radical bromination workflow for converting 8-methylisoquinoline to the target compound.
Reactivity Profile & Handling
Chemical Reactivity
The C8-bromomethyl group is a "hot" electrophile, significantly more reactive than benzyl bromide due to the electron-deficient nature of the isoquinoline ring.
| Reaction Type | Reagent | Product | Mechanism |
| Nucleophilic Substitution | Primary/Secondary Amines | 8-(Aminomethyl)isoquinoline | S_N2 (Rapid) |
| Hydrolysis | Water / OH⁻ | 8-(Hydroxymethyl)isoquinoline | S_N1 / S_N2 |
| C-C Coupling | Enolates / Grignards | Alkylated Isoquinoline | S_N2 |
| Dimerization | Sodium / Metals | 1,2-bis(isoquinolin-8-yl)ethane | Wurtz Coupling |
Stability & Storage[1][2]
-
Lachrymator: Like many benzylic bromides, this compound is a potent lachrymator and mucous membrane irritant.[1][2]
-
Thermal Instability: Prone to decomposition upon heating.[1][2] Store at -20°C under inert gas (Argon).
-
Light Sensitivity: Protect from light to prevent radical degradation.[1][2]
Applications in Drug Discovery[8][9]
CD26 (DPP-4) Inhibition
8-(Bromomethyl)isoquinoline is cited as a condensed heterocyclic inhibitor of CD26 (Dipeptidyl peptidase-4) .[1][2]
-
Mechanism: The bromomethyl group likely acts as an alkylating warhead, covalently modifying a nucleophilic residue (e.g., Histidine or Serine) within the enzyme's active site, or serves as a precursor to the active amine-based pharmacophore.
-
Therapeutic Context: DPP-4 inhibitors are a major class of anti-diabetic drugs (gliptins) that prolong the half-life of incretin hormones.[1][2]
"Privileged Scaffold" Construction
The molecule allows for the introduction of the isoquinoline ring into a "peri-constrained" geometry. This is utilized in:
-
Kinase Inhibitors: Creating rigid tricyclic systems by intramolecular cyclization between the C8-substituent and the N2-nitrogen.[1]
-
Fluorescent Probes: 8-substituted isoquinolines often exhibit unique fluorescence properties due to the disruption of planarity.[1][2]
References
-
Structure & Reactivity of Isoquinolines
-
Synthesis of 8-Substituted Isoquinolines
-
Peri-Interactions in Heterocycles
-
Radical Bromination Methodology
-
CD26 Inhibition Context
Sources
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- 3. znaturforsch.com [znaturforsch.com]
- 4. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring [mdpi.com]
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8-(Bromomethyl)isoquinoline reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 8-(Bromomethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(Bromomethyl)isoquinoline is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive benzylic bromide appended to the isoquinoline scaffold, endows it with a versatile reactivity profile that is central to the construction of complex molecular architectures. The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of the reactivity and stability of 8-(Bromomethyl)isoquinoline, offering field-proven insights into its handling, reaction mechanisms, and synthetic applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for professionals leveraging this reagent in their research and development endeavors.
The Structural Basis of Reactivity
The chemical behavior of 8-(Bromomethyl)isoquinoline is fundamentally dictated by two integrated structural features: the isoquinoline nucleus and the benzylic bromide moiety.
-
The Isoquinoline Nucleus: This bicyclic aromatic system consists of a benzene ring fused to a pyridine ring.[3] The nitrogen atom at position 2 imparts a degree of basicity (pKa of the conjugate acid is ~5.14) and influences the electron distribution across the entire scaffold.[4] The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-1 position.[5][6][7][8][9] Conversely, the benzene portion undergoes electrophilic substitution, primarily at the C-5 and C-8 positions.[5][8][10]
-
The Benzylic Bromide (-CH₂Br): The bromomethyl group at the C-8 position is the primary site of reactivity. As a benzylic halide, it is significantly more reactive towards nucleophilic substitution than a simple alkyl halide. This heightened reactivity stems from the ability of the adjacent aromatic ring system to stabilize the transition states of both SN1 and SN2 reactions. The bromine atom is an excellent leaving group, further promoting substitution reactions.
The interplay between these two features makes 8-(Bromomethyl)isoquinoline an effective electrophile for forging new carbon-heteroatom and carbon-carbon bonds.
Core Reactivity: Nucleophilic Substitution
The principal utility of 8-(Bromomethyl)isoquinoline in synthesis is as an electrophilic partner in nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The choice between an SN1 and SN2 mechanism is a critical consideration for reaction design, as it influences stereochemistry (if applicable), reaction kinetics, and the potential for side reactions.
-
SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF, acetonitrile). The reaction proceeds via a concerted, backside attack on the electrophilic carbon, displacing the bromide ion in a single step.
-
SN1 Mechanism: This pathway is favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water). It involves a stepwise process where the bromide leaving group first dissociates to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile.[11] The isoquinoline ring effectively stabilizes this positive charge through resonance, making the SN1 pathway highly accessible.
Caption: Competing SN1 and SN2 pathways for 8-(Bromomethyl)isoquinoline.
Common Synthetic Transformations
The electrophilic nature of the bromomethyl group allows for a wide range of synthetic applications. Below is a summary of common reactions with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Reagent Class | Bond Formed | Typical Product Class |
| Nitrogen | Ammonia, Primary/Secondary Amines | R-NH₂, R₂NH | C-N | 8-(Aminomethyl)isoquinolines |
| Oxygen | Alcohols, Phenols, Carboxylates | R-OH, Ar-OH, R-COO⁻ | C-O | 8-(Alkoxymethyl)isoquinolines, Ethers, Esters |
| Sulfur | Thiols, Thiolates | R-SH, R-S⁻ | C-S | 8-(Thioether)isoquinolines |
| Carbon | Cyanide, Malonates, Organometallics | CN⁻, CH₂(COOR)₂ | C-C | 8-(Acetonitrile)isoquinolines, Alkylated products |
| Halogen | Iodide, Fluoride | I⁻, F⁻ | C-X | Halide Exchange Products |
| Other | Azide, Phosphines | N₃⁻, R₃P | C-N, C-P | 8-(Azidomethyl)isoquinolines, Phosphonium Salts |
Stability, Storage, and Handling
As a reactive benzylic bromide, 8-(Bromomethyl)isoquinoline requires careful handling and storage to ensure its integrity and the safety of the researcher. Many benzylic bromides are lachrymators, causing irritation and tearing.[12]
Decomposition Pathways
The primary routes of degradation involve reaction with atmospheric components or self-reaction.
-
Hydrolysis: Reaction with water (moisture) will hydrolyze the compound to 8-(hydroxymethyl)isoquinoline and hydrobromic acid (HBr). The liberated HBr can then catalyze further decomposition.
-
Light Sensitivity: Like many benzylic halides, this compound can be sensitive to light, which may promote radical-based decomposition pathways.
-
Thermal Instability: Elevated temperatures can accelerate decomposition and potential polymerization.
Caption: Key factors affecting the stability of 8-(Bromomethyl)isoquinoline.
Recommended Storage Protocol
To maximize shelf-life and ensure consistent reactivity, the following storage protocol is mandatory:
-
Container: Store in the original, tightly sealed amber glass bottle.
-
Atmosphere: If the container has been opened, flush the headspace with an inert gas (e.g., argon or nitrogen) before resealing.[13]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[14]
-
Environment: Keep away from light, moisture, and incompatible materials such as strong bases and oxidizing agents.[13][15][16]
Experimental Protocols: A Self-Validating System
The following general protocol for nucleophilic substitution is designed to be self-validating, with built-in checks to ensure reaction integrity.
General Protocol for N-Alkylation
This procedure details the reaction of 8-(Bromomethyl)isoquinoline with a generic primary amine.
Materials:
-
8-(Bromomethyl)isoquinoline (1.0 eq)
-
Primary Amine (1.1 - 1.5 eq)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with the primary amine and anhydrous acetonitrile.
-
Initial Cooling: The solution is cooled to 0 °C in an ice-water bath. Causality: This mitigates any initial exotherm upon addition of the alkylating agent and minimizes side reactions.
-
Base Addition: Add DIPEA to the stirred solution. Causality: The base will scavenge the HBr byproduct generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion.
-
Substrate Addition: Dissolve 8-(Bromomethyl)isoquinoline in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A new, more polar spot corresponding to the product should appear, while the spot for the starting bromide diminishes. Trustworthiness: TLC provides a direct, real-time validation of the conversion of starting material to product.
-
Workup: Once the reaction is complete (as judged by TLC), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Conclusion
8-(Bromomethyl)isoquinoline is a potent and versatile electrophile, whose reactivity is dominated by nucleophilic substitution at the benzylic carbon. Its stability is contingent upon strict adherence to anhydrous, cool, and dark storage conditions to prevent hydrolysis and other degradation pathways. A mechanistic understanding of the competing SN1 and SN2 pathways, coupled with rigorous, self-validating experimental protocols, enables chemists to reliably incorporate the valuable isoquinoline scaffold into a diverse range of target molecules. This guide provides the foundational knowledge for researchers to harness the full synthetic potential of this important chemical intermediate.
References
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ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]
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SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
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Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
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Química Organica.org. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Retrieved from [Link]
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Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
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Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]
-
LinkedIn. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
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National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. No URL available.
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 8-(Bromomethyl)quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]
-
YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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The Strategic deployment of 8-(Bromomethyl)isoquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of a Privileged Scaffold
The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic framework is not merely a passive scaffold but an active participant in molecular interactions, offering a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Within this esteemed family of molecules, 8-(bromomethyl)isoquinoline emerges as a particularly valuable reagent, offering a reactive "handle" for the strategic introduction of the isoquinoline motif into nascent drug candidates. This guide delves into the chemistry of 8-(bromomethyl)isoquinoline, providing a technical overview of its synthesis, reactivity, and its burgeoning applications in the development of novel therapeutics.
The Synthetic Gateway: Preparing 8-(Bromomethyl)isoquinoline
The journey to harnessing the potential of 8-(bromomethyl)isoquinoline begins with its synthesis. A common and practical approach involves a two-step sequence starting from the commercially available 8-methylisoquinoline.
Step 1: Synthesis of 8-Methylisoquinoline
While various methods exist for the synthesis of the isoquinoline core, a frequently employed route to 8-methylisoquinoline is the Skraup synthesis or its modifications.[1] This reaction typically involves the cyclization of a substituted aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.
Step 2: Free-Radical Bromination of 8-Methylisoquinoline
The conversion of the methyl group at the 8-position to a bromomethyl group is a key transformation. This is typically achieved through a free-radical bromination reaction, most commonly the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under irradiation with UV light or heat.[4][5]
Experimental Protocol: Free-Radical Bromination of 8-Methylisoquinoline
Objective: To synthesize 8-(bromomethyl)isoquinoline from 8-methylisoquinoline.
Materials:
-
8-Methylisoquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylisoquinoline in CCl4 under an inert atmosphere.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp (a standard 254 nm lamp is suitable).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-(bromomethyl)isoquinoline.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 8-(bromomethyl)isoquinoline.
Causality behind Experimental Choices:
-
NBS as Bromine Source: NBS is the preferred reagent for allylic and benzylic brominations as it provides a low, constant concentration of bromine, which favors radical substitution over ionic addition to any potential double bonds.[5]
-
AIBN as Radical Initiator: AIBN is a common choice for initiating radical reactions due to its predictable decomposition into radicals upon heating or UV irradiation.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen, which can act as a radical scavenger and inhibit the desired reaction.
-
Solvent Choice: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness. However, due to its toxicity, alternative solvents like chlorobenzene or cyclohexane can also be used.
The Power of Reactivity: 8-(Bromomethyl)isoquinoline as a Synthon
The utility of 8-(bromomethyl)isoquinoline in medicinal chemistry stems from the reactivity of the bromomethyl group. This benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2 type) with a wide range of nucleophiles. This allows for the facile introduction of the 8-isoquinolyl-methyl moiety into various molecular scaffolds.
Caption: General workflow for synthesizing bioactive molecules using 8-(bromomethyl)isoquinoline.
This reactivity opens up a vast chemical space for drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening. Common nucleophiles employed in these reactions include:
-
Amines (primary and secondary): Leading to the formation of substituted (isoquinolin-8-ylmethyl)amines. This is a particularly important reaction for creating analogues of known bioactive amines.
-
Thiols: Resulting in the synthesis of (isoquinolin-8-ylmethyl)thioethers.
-
Alcohols and Phenols: Forming (isoquinolin-8-ylmethyl)ethers.
-
Azides: Providing a route to 8-(azidomethyl)isoquinoline, which can be further functionalized via click chemistry or reduced to the corresponding amine.
Therapeutic Frontiers: Applications in Drug Discovery
The isoquinoline scaffold is implicated in a wide array of biological activities. The use of 8-(bromomethyl)isoquinoline as a building block allows for the targeted synthesis of derivatives with potential therapeutic applications in oncology, inflammation, and infectious diseases.
Anticancer Activity: Targeting Key Cellular Pathways
Isoquinoline derivatives have shown significant promise as anticancer agents, often acting through the inhibition of critical enzymes involved in cell proliferation and survival.[6]
-
Topoisomerase Inhibition: Certain indenoisoquinolines, which can be synthesized from isoquinoline precursors, are potent topoisomerase I inhibitors.[6][7][8][9] These compounds stabilize the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. The 8-substituted isoquinoline moiety can play a crucial role in the binding of these inhibitors to the enzyme-DNA complex.
-
Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors.[10][11] By functionalizing the 8-position, it is possible to modulate the selectivity and potency of these inhibitors against various kinases implicated in cancer signaling pathways.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isoquinoline derivatives have been shown to possess significant anti-inflammatory properties.[3]
-
Inhibition of Pro-inflammatory Mediators: Some isoquinoline derivatives can suppress the production of pro-inflammatory cytokines and enzymes by inhibiting key signaling pathways such as the NF-κB pathway.[10] The NF-κB transcription factor is a master regulator of inflammation, and its inhibition can lead to a broad anti-inflammatory effect.
Caption: The NF-κB pathway is a key target for anti-inflammatory isoquinoline derivatives.
CD26/DPP-4 Inhibition: A Promising Target
8-(Bromomethyl)isoquinoline has been identified as a condensed heterocyclic inhibitor of CD26. CD26, also known as dipeptidyl peptidase-4 (DPP-4), is a transmembrane glycoprotein with diverse biological functions.[12] It plays a crucial role in glucose metabolism, T-cell activation, and has been implicated in cancer and inflammatory diseases.[12][13]
-
Mechanism of Action: DPP-4 inhibitors block the enzymatic activity of DPP-4, which is responsible for the cleavage of various peptides, including incretins like GLP-1. By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.
-
Oncology and Inflammation: The role of CD26/DPP-4 in cancer and inflammation is complex and context-dependent.[6][13][14] In some cancers, high CD26 expression is associated with a more aggressive phenotype, while in others it may act as a tumor suppressor. DPP-4 inhibitors are being investigated for their potential to modulate the tumor microenvironment and enhance anti-tumor immunity. In inflammatory conditions, CD26 is involved in T-cell co-stimulation and chemokine processing.[13]
Caption: 8-(Bromomethyl)isoquinoline derivatives can inhibit CD26/DPP-4, modulating downstream signaling.
Antiviral Activity
Isoquinoline alkaloids have a long history of use in traditional medicine for treating various ailments, and modern research has validated their antiviral properties.[15][16][17] These compounds can interfere with multiple stages of the viral life cycle, including attachment, entry, replication, and assembly.[16] The development of novel isoquinoline derivatives, potentially synthesized using 8-(bromomethyl)isoquinoline, offers a promising avenue for the discovery of new antiviral agents.
Future Perspectives
The strategic importance of 8-(bromomethyl)isoquinoline in medicinal chemistry is poised to grow. Its utility as a versatile building block, coupled with the proven therapeutic potential of the isoquinoline scaffold, provides a fertile ground for the discovery of next-generation therapeutics. Future research will likely focus on:
-
Development of novel synthetic methodologies: Exploring new and more efficient ways to synthesize and functionalize 8-(bromomethyl)isoquinoline and its derivatives.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of derivatives to optimize their potency, selectivity, and pharmacokinetic properties.[12]
-
Elucidation of mechanisms of action: A deeper understanding of how these compounds interact with their biological targets and the downstream signaling pathways they modulate.
-
Exploration of new therapeutic areas: Investigating the potential of 8-(bromomethyl)isoquinoline-derived compounds for treating a wider range of diseases.
References
- Bobbitt, J. M., et al. (1960). Synthesis of isoquinoline alkaloids. II. The synthesis and reactions of 4-methyl-3-pyridinecarboxaldehyde and other 4-methyl-3-substituted pyridines. The Journal of Organic Chemistry, 25(11), 2004-2008.
- Brindisi, M., Ulivieri, C., Alfano, G., & Brogi, S. (2018). Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents. European Journal of Medicinal Chemistry, 159, 344-356.
- Chemistry university. (2021, May 24).
- El-Gamal, M. I., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Archiv der Pharmazie, 355(2), e2100344.
- Fakhfakh, M. A., et al. (2018). Synthesis of Isoquinolines and Quinolines. In Privileged Scaffolds in Medicinal Chemistry (pp. 329-369). Elsevier.
- Flanagan, C. A., & Ohnuma, S. (2021). CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions. Cureus, 13(2), e13498.
- Ghosh, S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(19), 6543.
- Harling, J. D., Orlek, B. S., & Thompson, M. (1998). Anti-Convulsant Isoquinolyl-Benzamide Derivatives. U.S.
- Heer, J. P., Harling, J. D., & Thompson, M. (2002). Preparation of 1,7-disubstituted-1,2,3,4-tetrahydroisoquinolines.
- Kamchonwongpaisan, S., et al. (2016). Scoping Studies into the Structure-Activity Relationship (SAR) of Phenylephrine-Derived Analogues as Inhibitors of Trypanosoma brucei rhodesiense. ChemistrySelect, 1(14), 4533-4538.
- Khan, I., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 26(21), 6649.
- Kwiecień, H., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7592.
- Liu, Y., et al. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. Journal of Medicinal Chemistry, 64(24), 17765-17793.
- Muraca, A. C. A., et al. (2017). Convergent Total Synthesis of (±)-Apomorphine via Benzyne Chemistry: Insights into the Mechanisms Involved in the Key Step. Synthesis, 49(16), 3546-3557.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- The Clinical and Laboratory Standards Institute. (2018).
- The Royal Society of Chemistry. (2012).
- Ueki, K., et al. (2021). Long-term safety and efficacy of alogliptin, a DPP-4 inhibitor, in patients with type 2 diabetes: A 3-year prospective, controlled, observational study (J-BRAND Registry). BMJ Open Diabetes Research & Care, 9(1), e001787.
- Wang, H., et al. (2007). Diastereomeric Reissert Compounds of Isoquinoline and 6,7-Dimethoxy-3,4-dihydroisoquinoline in Stereoselective Synthesis. The Journal of Organic Chemistry, 72(15), 5759-5770.
-
Wohl-Ziegler Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Wu, J., et al. (2021). Structure-Based Design, Synthesis, and Biological Studies of New Anticancer Norindenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry, 64(23), 17295-17311.
- Yang, L., & Stöckigt, J. (2010). Trends for diverse production strategies of plant medicinal alkaloids. Natural Product Reports, 27(10), 1469-1479.
- Zhang, Y., et al. (2023). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Archiv der Pharmazie.
- Zhang, Y., et al. (2022). The CD26/DPP-4-inhibitor vildagliptin suppresses lung cancer growth via macrophage-mediated NK cell activity. OncoImmunology, 11(1), 2029656.
- Zhao, L., et al. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules, 28(19), 6841.
- Zhou, S., et al. (2016). A bidentate 2-hydrazinylpyridine directing system enables a high catalytic reactivity without the need for a high-cost privileged ligand in a cobalt-catalyzed synthesis of isoquinolines via C-H coupling/cyclization with alkynes. Organic Letters, 18(21), 5632-5635.
- Ziv, E., & Brenner, B. (2023). Favorable effect of CD26/DPP-4 inhibitors on postoperative outcomes after lung transplantation: A propensity-weighted analysis.
- Zlota, A. A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 225, 113788.
- U.S. Patent No. 5,700,942. (1997). Washington, DC: U.S.
- Howell, G., et al. (2023). Alkaloids as potential antivirals. A comprehensive review. Journal of Ethnopharmacology, 301, 115833.
- Yang, L., & Stöckigt, J. (2010). Trends for diverse production strategies of plant medicinal alkaloids. Natural Product Reports, 27(10), 1469-1479.
- Dicembrini, I., et al. (2020). Risk of cancer in patients treated with dipeptidyl peptidase-4 inhibitors: An extensive meta-analysis of randomized controlled trials. Acta Diabetologica, 57(6), 689-696.
- Ali, A., et al. (2018). A multi-center retrospective analysis of the effect of DPP4 inhibitors on progression-free survival in advanced airway and colorectal cancers. Molecular and Clinical Oncology, 10(1), 118-124.
- Bishnoi, R., et al. (2019). Dipeptidyl peptidase 4 inhibitors as novel agents in improving survival in diabetic patients with colorectal cancer and lung cancer: A Surveillance Epidemiology and Endpoint Research Medicare study. Cancer Medicine, 8(8), 3918-3927.
- Liu, Y., et al. (2017). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Current Medicinal Chemistry, 24(29), 3245-3277.
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8-(Bromomethyl)isoquinoline: Strategic Heterocyclic Building Block
Executive Summary
8-(Bromomethyl)isoquinoline (CAS: 942579-56-8) represents a specialized class of "benzylic" electrophiles fused to an electron-deficient pyridine ring. Unlike its quinoline isomers, the 8-position of the isoquinoline scaffold offers a unique steric environment—the "peri" position relative to C1—which imparts distinct conformational properties to downstream pharmaceutical candidates.
This guide details the strategic utility, synthesis, and handling of this building block. It focuses on its critical role in the development of DPP-4 (CD26) inhibitors and poly(ADP-ribose) polymerase (PARP) modulators, where the isoquinoline moiety serves as a lipophilic anchor that optimizes active site binding.
Structural Analysis & Reactivity Profile
Electronic & Steric Properties
The 8-(bromomethyl)isoquinoline molecule features a reactive alkyl bromide handle at the C8 position.
-
Electrophilicity: The C8-methylene carbon is highly electrophilic, susceptible to
displacement by amines, thiols, and carbon nucleophiles. -
The "Peri" Effect: The C8 substituent is sterically crowded by the C1 proton. This proximity can restrict rotation in resulting coupled products, potentially locking bio-active conformations—a desirable trait in drug design.
-
Basicity: The isoquinoline nitrogen (N2) remains basic (
). In acidic media, protonation at N2 increases the electrophilicity of the ring, but for the bromomethyl group, the primary concern is self-quaternization (intermolecular alkylation) if stored improperly in concentrated solution.
Stability
-
Hydrolysis: The C-Br bond is labile. Exposure to atmospheric moisture converts the bromide to the alcohol (8-(hydroxymethyl)isoquinoline) and HBr.
-
Lachrymator: Like most benzylic bromides, this compound is a potent lachrymator and skin irritant.
Synthesis of the Building Block
The synthesis of 8-(bromomethyl)isoquinoline is non-trivial due to the difficulty of selectively functionalizing the 8-position of the isoquinoline ring. Direct electrophilic aromatic substitution typically favors the 5-position.
The "Field-Proven" Synthetic Route
For high-purity applications, a three-stage workflow is recommended:
-
Scaffold Construction: Synthesis of 8-bromoisoquinoline (via the nitro-Sandmeyer route).
-
Methylation: Palladium-catalyzed cross-coupling to install the methyl group.
-
Functionalization: Radical bromination (Wohl-Ziegler) to generate the active reagent.
Step 1: Synthesis of 8-Bromoisoquinoline
Note: Direct bromination of isoquinoline yields 5-bromoisoquinoline.[1] Accessing the 8-isomer requires a blocking/directing strategy.
-
Precursor: 5-Bromoisoquinoline (commercially available or from isoquinoline + NBS/
). -
Reaction: Nitration (
) yields 5-bromo-8-nitroisoquinoline . -
Reduction & Sandmeyer: Reduction of the nitro group followed by diazotization and Sandmeyer displacement (CuBr) yields 8-bromoisoquinoline (often requiring debromination at C5 if not done selectively). Ref: Patent US6500954B1 [1].
Step 2: Methylation (Suzuki-Miyaura Coupling)
-
Reagents: 8-Bromoisoquinoline, Methylboronic acid,
, . -
Solvent: 1,4-Dioxane/Water (9:1).
-
Conditions: Reflux, 12-18h.
-
Insight: The use of
minimizes dehalogenation side products compared to .
Step 3: Radical Bromination (Wohl-Ziegler)
-
Reagents: 8-Methylisoquinoline, N-Bromosuccinimide (NBS), AIBN (Initiator).
-
Solvent:
(classic) or Chlorobenzene (modern green alternative). -
Conditions: Reflux under
until conversion >95%. -
Purification: Filtration of succinimide followed by rapid chromatography (neutral alumina) to prevent hydrolysis.
Synthetic Pathway Diagram
Caption: Step-wise synthesis of 8-(Bromomethyl)isoquinoline from commercial isoquinoline precursors.
Experimental Protocols & Applications
Protocol 1: C-N Bond Formation (Synthesis of CD26 Inhibitor Scaffolds)
The primary medicinal application of this building block is in the synthesis of Dipeptidyl peptidase-4 (DPP-4/CD26) inhibitors . The 8-isoquinolinylmethyl group acts as a lipophilic anchor that fits into the S1 or S2' pocket of the enzyme.
Target Reaction: Alkylation of a secondary amine (e.g., piperazine or pyrrolidine derivative).
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous DMF or Acetonitrile.
-
Base Addition: Add
(2.5 equiv) or DIPEA (1.5 equiv).-
Expert Note: Inorganic bases (
) are preferred in DMF to prevent N-oxide formation that can occur with tertiary amines in oxidative conditions.
-
-
Alkylation: Add 8-(Bromomethyl)isoquinoline (1.1 equiv) dropwise at 0°C.
-
Causality: Low temperature addition prevents double-alkylation (quaternization) if the amine is small.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass = Amine MW + 142).
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over
. -
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol 2: C-C Bond Formation (Malonate Alkylation)
Used to extend the carbon chain for synthesizing complex alkaloids.
-
Enolate Formation: Treat Diethyl malonate (1.2 equiv) with NaH (1.2 equiv) in THF at 0°C.
-
Addition: Add 8-(Bromomethyl)isoquinoline (1.0 equiv) in THF.
-
Reflux: Heat to 60°C for 3 hours.
-
Result: Mono-alkylated malonate ester, ready for decarboxylation to the propionic acid derivative.
Visualization of Reactivity[2]
The following diagram maps the divergent utility of the building block in drug discovery.
Caption: Divergent synthesis pathways utilizing 8-(Bromomethyl)isoquinoline as a core electrophile.
Safety & Handling Data
| Parameter | Specification | Practical Handling Note |
| Physical State | Solid (Powder) | Hygroscopic; store in desiccator. |
| Hazards | Corrosive (H314) , Lachrymator | Wear full face shield and butyl rubber gloves. Handle ONLY in a fume hood. |
| Storage | 2–8°C, Inert Atmosphere | Decomposes to alcohol + HBr if exposed to moisture. HBr gas buildup can pressurize vials. |
| Incompatibility | Strong Oxidizers, Bases | Avoid mixing with neat amines without solvent (exotherm). |
Emergency Procedure: In case of skin contact, do not use ethanol (increases absorption). Wash immediately with copious amounts of soap and water.[2][3] Treat as a chemical burn.
References
- Synthesis of 5- or 8-bromoisoquinoline derivatives. Source: US Patent US6500954B1. URL: Relevance: Defines the industrial scale-up route for the 8-bromo precursor.
-
Reinvestigation of bromination of 8-substituted quinolines. Source: ACG Publications (Org.[4] Commun. 9:4, 2016). URL:[Link] Relevance: Provides mechanistic insight into the bromination selectivity of quinoline/isoquinoline scaffolds.
Sources
Solubility of 8-(Bromomethyl)isoquinoline in common organic solvents
An In-depth Technical Guide to the Solubility of 8-(Bromomethyl)isoquinoline in Common Organic Solvents
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction setup to purification and formulation. This guide provides a detailed examination of the solubility characteristics of 8-(Bromomethyl)isoquinoline, a key heterocyclic building block. In the absence of extensive published data for this specific molecule, we will build a robust predictive framework grounded in first principles of chemical structure and thermodynamics, and provide detailed, field-proven protocols for its empirical determination.
Theoretical Framework for Solubility: A Predictive Analysis
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]
Molecular Structure and Polarity of 8-(Bromomethyl)isoquinoline
To predict the solubility of 8-(Bromomethyl)isoquinoline, we must first analyze its structure:
-
Isoquinoline Core: This bicyclic aromatic system is predominantly nonpolar and hydrophobic. Its extended π-system allows for van der Waals interactions.
-
Nitrogen Heteroatom: The nitrogen atom within the isoquinoline ring introduces a dipole moment and serves as a hydrogen bond acceptor, imparting a degree of polarity to the molecule.
-
Bromomethyl Group (-CH₂Br): This substituent at the 8-position is a key feature. The electronegative bromine atom creates a significant dipole, making this part of the molecule polar and capable of dipole-dipole interactions.
The overall polarity of 8-(Bromomethyl)isoquinoline is a balance between its large, nonpolar aromatic core and the polar contributions from the nitrogen atom and the bromomethyl group. This structure suggests that the compound will not be readily soluble in highly nonpolar solvents like alkanes, nor is it likely to be highly soluble in water without forming a salt. Its optimal solubility is anticipated in organic solvents that can effectively interact with both its nonpolar and polar regions.
The Thermodynamics of Dissolution
The process of dissolution can be understood through the Gibbs free energy change (ΔG_sol):
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4][5] For dissolution to be energetically favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to overcome the solute's crystal lattice energy and the solvent's intermolecular forces.
-
ΔS_sol (Entropy of Solution): Typically positive, as the solute molecules become more disordered when dispersed in the solvent.[6]
A negative ΔG_sol indicates a spontaneous dissolution process. Our structural analysis predicts that solvents capable of forming strong, energetically favorable interactions (ΔH_sol) with 8-(Bromomethyl)isoquinoline will be the most effective.
Predicted Solubility Profile in Common Organic Solvents
Based on the principles above, we can predict the solubility of 8-(Bromomethyl)isoquinoline across a spectrum of common laboratory solvents.
| Solvent Category | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large, nonpolar isoquinoline core can interact via van der Waals forces, especially with aromatic solvents like toluene. However, the polar bromomethyl group is not well-solvated, limiting overall solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to High | These solvents possess significant dipole moments that can effectively solvate the polar -CH₂Br group and interact with the nitrogen lone pair. Their organic character also accommodates the nonpolar aromatic system. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These highly polar solvents are excellent at solvating polar functional groups and are generally powerful solvents for a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol, 2-Propanol (IPA) | Good to High | These solvents can engage in dipole-dipole interactions and can act as hydrogen bond donors to the nitrogen atom of the isoquinoline ring. Their alkyl chains interact favorably with the aromatic core. |
Experimental Protocol for Quantitative Solubility Determination
Theoretical predictions require empirical validation. The following section provides a self-validating, step-by-step protocol for accurately determining the equilibrium solubility of 8-(Bromomethyl)isoquinoline. The shake-flask method is a gold standard for this purpose.[7]
Core Principle: Equilibrium Solubility
Equilibrium solubility is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the solution is in equilibrium with an excess of the solid material.[8] This protocol is designed to achieve and accurately measure this state.
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Methodology: Shake-Flask Method with UV-Vis Quantification
This protocol employs UV-Vis spectroscopy for quantification, as the isoquinoline core is strongly UV-absorbent, allowing for sensitive and accurate measurements.[9][10]
Materials and Equipment:
-
8-(Bromomethyl)isoquinoline
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Preparation of Calibration Curve (for each solvent): a. Prepare a stock solution of 8-(Bromomethyl)isoquinoline of a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform a serial dilution to create a set of standards (e.g., 5-6 standards) with concentrations that span the expected linear range of the spectrophotometer. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) needed for calculating the unknown concentration.[11]
-
Preparation of Saturated Solution: a. Add an excess amount of solid 8-(Bromomethyl)isoquinoline to a vial (e.g., 10-20 mg). The key is to ensure solid material remains after equilibrium is reached.[12] b. Accurately add a known volume of the solvent (e.g., 2.0 mL). c. Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). d. Agitate the mixture for 24 hours. This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved states.
-
Sample Collection and Preparation: a. After 24 hours, remove the vial from the shaker and let it stand for at least 30 minutes to allow undissolved solids to settle. b. Carefully draw the supernatant (the clear liquid) into a syringe. c. Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any microscopic solid particles that could interfere with the absorbance measurement. d. Dispense the filtered, saturated solution into a clean, labeled vial.
-
Analysis and Calculation: a. Prepare an accurate dilution of the filtered saturated solution to ensure its absorbance falls within the linear range of your calibration curve. The dilution factor must be recorded precisely. b. Measure the absorbance of the diluted sample at λ_max. c. Use the calibration curve equation to calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the equilibrium solubility.
Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]
Causality and Self-Validation in the Protocol
-
Trustworthiness through Equilibrium: The 24-hour agitation period is a standard practice to ensure the system reaches a true thermodynamic equilibrium, making the measurement reliable and reproducible.[7]
-
Expertise in Separation: The use of a 0.22 µm filter is a critical choice. It physically separates the dissolved solute from any undissolved solid, ensuring that the measurement reflects only the soluble portion. This prevents artificially high results from light scattering by suspended particles.[10]
-
Authoritative Grounding in Quantification: The use of a multi-point calibration curve based on the Beer-Lambert Law is a fundamental and authoritative method for spectroscopic quantification. It validates that the instrument response is linear and accurate within the measured range.
Caption: Predicted interactions and solubility outcomes.
Safety Considerations
8-(Bromomethyl)isoquinoline and its structural analogs (e.g., bromomethylquinolines) are potent lachrymators and irritants. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information for both the solute and all solvents used.
Conclusion
References
-
LibreTexts. (2023). Solubility of Organic Compounds. [Link]
-
Wikipedia. (n.d.). Enthalpy change of solution. [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
ResearchGate. (2008). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
-
LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]
-
LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]
-
Reddit. (2021). How do you create an accurate saturated solution?. [Link]
-
LibreTexts. (2023). Enthalpy of Solution. [Link]
-
LibreTexts. (2023). Solubility Rules. [Link]
-
National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
ACS Publications. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
Save My Exams. (2025). Enthalpy of Solution & Hydration (OCR A Level Chemistry A): Revision Note. [Link]
-
YouTube. (2025). What Is The 'Like Dissolves Like' Principle?. [Link]
-
LibreTexts. (2026). 13.2: Saturated Solutions and Solubility. [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
National Institutes of Health. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
YouTube. (2021). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. [Link]
-
ChemistryStudent. (n.d.). Enthalpy of Solution (A-level). [Link]
-
ThoughtCo. (2019). How to Make a Saturated Solution. [Link]
-
Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]
-
National Institutes of Health. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls. [Link]
-
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
YouTube. (2022). Why does like dissolve like?. [Link]
-
Truman State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Semantic Scholar. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]
-
Quora. (2016). How to prepare a saturated solution. [Link]
-
Truman ChemLab. (2013). Enthalpies of Solution. [Link]
-
Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
-
ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. [Link]
-
ResearchGate. (n.d.). The Isoquinoline Alkaloids. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
YouTube. (2024). Saturated, Unsaturated, and Supersaturated Solutions Experiment | Rock Candy. [Link]
-
Vendruscolo Lab. (n.d.). The CamSol method for protein solubility prediction. [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
-
YouTube. (2024). ALEKS: Applying like dissolves like. [Link]
-
ACS Publications. (2008). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
PubMed. (2011). A versatile synthesis of substituted isoquinolines. [Link]
Sources
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- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: 8-(Bromomethyl)isoquinoline in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthetic utility, reaction protocols, and strategic application of 8-(Bromomethyl)isoquinoline as a privileged intermediate in the design of kinase inhibitors.
Abstract
The isoquinoline scaffold is a cornerstone of kinase inhibitor chemistry, serving as a mimic of the adenine ring of ATP. While C5- and C7-substituted isoquinolines (e.g., Fasudil) are well-explored, the C8-position offers a unique vector for optimizing selectivity and physicochemical properties. 8-(Bromomethyl)isoquinoline serves as a critical electrophilic building block, enabling the rapid installation of the isoquinoline moiety onto nucleophilic core scaffolds via alkylation. This guide provides optimized protocols for its synthesis, stability management, and application in generating kinase-focused libraries targeting ROCK , PKA , and Haspin kinases.
Strategic Rationale: The C8-Vector
In the context of ATP-competitive inhibition, the isoquinoline nitrogen (N2) often functions as a hydrogen bond acceptor for the hinge region of the kinase. The geometric positioning of the C8-substituent is distinct:
-
Steric Control: The C8-position is peri-planar to the C1-position. Substituents here can induce atropisomerism or lock the conformation of the inhibitor, potentially increasing binding affinity by reducing entropic penalty.
-
Solvent Exposure: When the isoquinoline binds to the hinge, the C8-vector often points towards the solvent-exposed front or the ribose-binding pocket, depending on the specific binding mode (Type I vs. Type II).
-
Selectivity Tuning: As noted in Haspin inhibitor studies, bulky groups at C8 can clash with the gatekeeper residue in certain kinases while being tolerated in others, acting as a "selectivity filter" [1].
Chemical Properties & Handling
-
Compound Name: 8-(Bromomethyl)isoquinoline[1]
-
CAS Number: 942579-56-8 (Free base) / 94255-78-6 (Generic/Salt forms)
-
Molecular Weight: 222.08 g/mol [1]
-
Reactivity: High. The benzylic bromide is a potent electrophile (
active). -
Stability: Prone to hydrolysis to the alcohol (8-hydroxymethylisoquinoline) in moist air and dimerization.
-
Storage: Store at -20°C under Argon/Nitrogen. Desiccate before opening.
Synthesis of the Reagent
While commercially available, fresh preparation is recommended for critical library synthesis to ensure maximum electrophilicity.
Protocol A: Radical Bromination of 8-Methylisoquinoline
This protocol generates the active reagent from the stable precursor, 8-methylisoquinoline.
Reagents:
-
8-Methylisoquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve 8-methylisoquinoline (10 mmol) in anhydrous
(50 mL) in a round-bottom flask equipped with a reflux condenser. -
Addition: Add NBS (11 mmol) and AIBN (0.5 mmol).
-
Reflux: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere. Irradiate with a visible light lamp (500W halogen) to accelerate radical initiation if AIBN activation is slow.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product usually appears as a less polar spot than the starting material. Reaction time: 2–4 hours.
-
Workup: Cool to
to precipitate succinimide. Filter off the solid. -
Purification: Concentrate the filtrate in vacuo. If necessary, purify via rapid flash chromatography on neutral alumina (Silica can cause degradation/hydrolysis).
-
Critical Note: Benzylic bromides are lachrymators. Handle in a fume hood.
-
Visual Scheme: Reagent Synthesis
Figure 1: Radical bromination pathway for the synthesis of 8-(bromomethyl)isoquinoline.
Library Synthesis: Coupling Protocols
The primary application is the alkylation of nucleophilic kinase scaffolds (amines, phenols, thiols).
Protocol B: General N-Alkylation (Library Scale)
This method is optimized for parallel synthesis of kinase inhibitors where the isoquinoline acts as the "tail" group.
Reagents:
-
Nucleophilic Scaffold (e.g., Piperazine, Aniline, Indazole) (1.0 eq)
-
8-(Bromomethyl)isoquinoline (1.1 eq)
-
Base:
(2.0 eq) or (1.5 eq) for less reactive amines. -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step:
-
Preparation: In a reaction vial, dissolve the Nucleophilic Scaffold (0.1 mmol) in MeCN (1 mL).
-
Base Addition: Add
(28 mg, 0.2 mmol). Stir for 10 minutes at Room Temperature (RT). -
Alkylation: Add 8-(Bromomethyl)isoquinoline (24 mg, 0.11 mmol) as a solution in MeCN (0.5 mL).
-
Reaction:
-
For aliphatic amines (e.g., piperazine): Stir at RT for 4–12 hours.
-
For aromatic amines/indazoles: Heat to 60°C for 12 hours.
-
-
Quench: Filter through a PL-HCO3 MP SPE cartridge (to scavenge acid) or a Celite pad.
-
Isolation: Concentrate. Purify via Prep-HPLC (Water/MeCN + 0.1% Formic Acid).
Data Summary: Typical Yields
| Nucleophile Type | Example Scaffold | Conditions | Typical Yield |
| Secondary Amine | Piperazine | MeCN, | 85-95% |
| Primary Aniline | 3-Amino-indazole | DMF, | 60-75% |
| Phenol | 4-Hydroxypyridine | Acetone, | 70-85% |
| Thiol | Cysteine (protected) | DCM, TEA, | >90% |
Case Study: Design of ROCK Inhibitors
Rho-associated protein kinase (ROCK) inhibitors often feature an isoquinoline ring.[2] Fasudil uses a sulfonyl linker at C5. Using 8-(bromomethyl)isoquinoline allows for the creation of 8-alkylated analogs (Bioisosteres).
Mechanism of Action Hypothesis:
By replacing the sulfonyl linker with a methylene linker (
Visual Workflow: Library Generation
Figure 2: Parallel synthesis workflow for generating 8-substituted isoquinoline kinase inhibitors.
Troubleshooting & Optimization
Issue: Over-Alkylation
-
Symptom: Formation of quaternary ammonium salts (bis-alkylation) when using primary amines.
-
Solution: Use a large excess of the amine (2–3 eq) relative to the bromide, or use a mono-protected diamine (e.g., N-Boc-piperazine) and deprotect post-coupling.
Issue: Hydrolysis
-
Symptom: Appearance of 8-hydroxymethylisoquinoline (M-Br + OH) in LCMS.
-
Solution: Ensure solvents are anhydrous. Do not use hydroxide bases (NaOH/KOH). Use Carbonate bases (
) or non-nucleophilic organic bases (DIPEA) in aprotic solvents.
Issue: Regioselectivity (Indazoles/Imidazoles)
-
Symptom: Mixture of N1 and N2 alkylation on the nucleophile.
-
Solution: Adjust base strength.
promotes alkylation at the most acidic site (often N1), while milder bases ( ) may favor the kinetic product or allow equilibration. Isolate isomers via Chiral or C18 chromatography.
References
-
Coupling Specificity & SAR: Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Demonstrates the impact of 8-position substitution on Haspin kinase selectivity.[3]
-
Reagent Properties: 8-(Bromomethyl)isoquinoline Product Data. Santa Cruz Biotechnology. Confirms CAS and inhibitor classification.
-
Isoquinoline Scaffolds in Drug Design: Diversely functionalized isoquinolines... a privileged scaffold for medicinal chemistry.[4] (2023).[4] Reviews the broad utility of the isoquinoline core in kinase and enzyme inhibition.[4]
-
Synthetic Methodology: Synthesis of 8-bromoisoquinolines... (2000). Details the fundamental chemistry of accessing the 8-position of the isoquinoline ring.
-
ROCK Inhibitor Context: Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011).[2] Provides context on SAR trends in isoquinoline-based ROCK inhibitors.
Sources
Protocol for N-alkylation using 8-(Bromomethyl)isoquinoline
Application Note: High-Efficiency N-Alkylation Protocol Using 8-(Bromomethyl)isoquinoline
Part 1: Executive Summary & Strategic Rationale
The incorporation of the isoquinoline moiety is a pivotal strategy in medicinal chemistry, particularly for kinase inhibitors (e.g., Rho-kinase), PARP inhibitors, and GPCR ligands. 8-(Bromomethyl)isoquinoline serves as a critical electrophilic building block, allowing for the introduction of the isoquinoline scaffold via a methylene linker at the 8-position.
Unlike the more common 5-isomer, the 8-substituted isoquinoline offers a unique vector for structure-activity relationship (SAR) exploration. The 8-position is "peri" to the C1-position, creating a distinct steric and electronic environment that can influence binding pocket occupancy and metabolic stability.
This guide provides a validated protocol for the N-alkylation of primary and secondary amines using 8-(bromomethyl)isoquinoline. It prioritizes chemoselectivity (avoiding quaternary ammonium salt formation) and operational safety.
Part 2: Chemical Profile & Safety (Critical)
Reagent Identity:
-
CAS: 942579-56-8[2]
-
Structure: Benzylic bromide analog fused to a pyridine ring.
-
Reactivity: Highly reactive electrophile (
active). Susceptible to hydrolysis in moist air.
Safety Warning (Lachrymator & Corrosive): As a benzylic bromide derivative, this compound is a potent lachrymator (tear gas agent) and corrosive to mucous membranes.
-
Handling: All weighing and transfers must occur within a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonium hydroxide nearby to neutralize spills and contaminated glassware immediately.
Part 3: Mechanistic Insight
The reaction proceeds via a classical bimolecular nucleophilic substitution (
-
Electronic Activation: The bromomethyl group is activated by the aromatic isoquinoline system. The electron-deficient nature of the pyridine ring (positions 2-N) pulls electron density, making the benzylic carbon highly electrophilic.
-
Steric Environment (The "Peri" Effect): In isoquinoline, the C8 position is peri to C1. Unlike quinoline (where C8 is peri to the Nitrogen lone pair), the steric clash here is between the
group and the C1-Proton. This is generally less hindered than 8-substituted quinolines, allowing for smooth reactions even with moderately hindered amines. -
Side Reactions:
-
Over-Alkylation: Primary amines can react twice to form tertiary amines, or tertiary amines can form quaternary salts.
-
Elimination: Rare, but strong bulky bases could theoretically cause elimination to the methide, though substitution is kinetically favored.
-
DOT Diagram 1: Reaction Mechanism & Pathway
Caption: Bimolecular substitution pathway. Control of stoichiometry is critical to prevent the secondary reaction (red dashed line) leading to bis-alkylation.
Part 4: Standard Operating Procedure (SOP)
Method A: Inorganic Base (Recommended for Primary Amines)
Best for: Avoiding over-alkylation and simplifying workup.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)
-
Reagent: 8-(Bromomethyl)isoquinoline (1.05 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) (3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Protocol Steps:
-
Preparation: Flame-dry a round-bottom flask and cool under Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add powdered
(2.0 equiv). Stir for 10 minutes at Room Temperature (RT) to deprotonate/activate the amine.-
Expert Tip:
is preferred over due to the "Cesium Effect" (higher solubility and weaker ion pairing), which accelerates reactions.
-
-
Reagent Addition: Add 8-(Bromomethyl)isoquinoline (1.05 equiv) dropwise as a solution in minimal MeCN.
-
Crucial: If the amine is inexpensive, use it in excess (1.5 equiv) to strictly prevent over-alkylation. If the amine is precious, use the bromide in slight excess (1.05 equiv).
-
-
Reaction: Stir at RT. Monitor by TLC or LCMS.
-
Time: Typically 2–6 hours.
-
Heat: If sluggish after 4 hours, warm to 50°C. Avoid boiling MeCN (82°C) to prevent decomposition.
-
-
Quench: Filter off the solid inorganic salts through a Celite pad. Rinse the pad with Ethyl Acetate (EtOAc).
Method B: Organic Base (Recommended for Salt Forms/Solubility Issues)
Best for: Amines available as HCl salts or substrates insoluble in MeCN.
Reagents:
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM (Dichloromethane)
Protocol Steps:
-
Dissolve Amine HCl salt in DMF.
-
Add DIPEA (3.0 equiv) and stir for 15 min to liberate the free base.
-
Add 8-(Bromomethyl)isoquinoline (1.1 equiv).
-
Stir at RT overnight.
Part 5: Workup & Purification Strategy
The product contains a basic isoquinoline nitrogen (
DOT Diagram 2: Workup Logic Flow
Caption: Standard workup flow. Note that for DMF reactions, thorough water washes (x3) are required to remove the solvent before chromatography.
Purification Table:
| Method | Conditions | Notes |
| Flash Column | DCM / MeOH (95:5) | Add 0.5% |
| Reverse Phase | Isoquinoline will protonate; product elutes as a salt. Useful for polar amines. | |
| Scavenging | Polymer-supported Isocyanate | If excess amine was used, add PS-Isocyanate resin to scavenge it, then filter. |
Part 6: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Reagent hydrolysis | Check the quality of 8-(bromomethyl)isoquinoline. If it's not a white/pale yellow solid, it may have degraded. |
| Bis-Alkylation | Highly nucleophilic amine | Use Method A . Add the bromide very slowly (syringe pump) to an excess of the amine (2.0 equiv). |
| Product Streaking | Silica interaction | The isoquinoline nitrogen interacts with acidic silanols. Pre-wash silica with 1% |
| Lachrymatory Effect | Vapor release | Quench all glassware with 1M NaOH or Thiosulfate inside the hood before bringing it to the sink. |
References
-
Chemical Safety & Properties
-
Synthetic Methodology (Benzylic Alkylation)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Organic Chemistry Portal. (2024). Synthesis of Benzylic Amines. Retrieved from [Link]
-
Isoquinoline Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
Application Notes & Protocols: 8-(Bromomethyl)isoquinoline in Fluorescent Probe Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isoquinoline Scaffold as a Versatile Fluorophore
The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its rigid, planar structure and extended π-electron system also endow it with intrinsic fluorescence, making it an attractive scaffold for the design of fluorescent probes.[1] The development of functionalized isoquinoline derivatives allows for the fine-tuning of their photophysical properties and their conjugation to recognition moieties for the detection of specific analytes. Among various substituted isoquinolines, 8-substituted derivatives offer a unique vector for the attachment of chelators or reactive groups without significantly perturbing the core electronic structure of the isoquinoline ring, thereby preserving its favorable fluorescent characteristics.[2][3]
8-(Bromomethyl)isoquinoline is a particularly valuable building block in this context. The bromomethyl group serves as a reactive handle, a benzylic halide that is susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the isoquinoline fluorophore to a wide range of molecules bearing nucleophilic functional groups, such as phenols, amines, and thiols. This reactivity forms the basis for a modular approach to fluorescent probe design, where the isoquinoline acts as the signaling unit and the attached molecule serves as the analyte recognition site.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-(bromomethyl)isoquinoline in the synthesis and application of novel fluorescent probes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential applications of the resulting probes in various scientific disciplines.
Core Principles: Leveraging the Reactivity of 8-(Bromomethyl)isoquinoline
The primary utility of 8-(bromomethyl)isoquinoline in fluorescent probe development stems from the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. This is a classic S(_N)2 reaction where a nucleophile attacks the methylene carbon, displacing the bromide ion as a leaving group.
This straightforward reactivity allows for the conjugation of the isoquinoline fluorophore to a variety of recognition moieties. The choice of the nucleophile is dictated by the target analyte and the desired sensing mechanism.
Sensing Mechanisms with Isoquinoline-Based Probes
The design of a fluorescent probe requires the integration of a recognition event with a change in the fluorescence output of the fluorophore. Common mechanisms that can be employed with probes derived from 8-(bromomethyl)isoquinoline include:
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition unit, often an amine or another electron-rich moiety, can quench the fluorescence of the isoquinoline through electron transfer. Upon binding of the target analyte to the recognition unit, the PET process is inhibited, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): Modulation of the electronic properties of a conjugated system upon analyte binding can lead to changes in the ICT character of the fluorophore, resulting in a shift in the emission wavelength.
-
Chelation-Enhanced Fluorescence (CHEF): When the recognition moiety is a chelator for a metal ion, binding of the metal can rigidify the structure of the probe, leading to a significant enhancement of the fluorescence quantum yield.[4]
Experimental Protocols: Synthesis of Isoquinoline-Based Fluorescent Probes
The following protocols provide detailed, step-by-step methodologies for the synthesis of fluorescent probes using 8-(bromomethyl)isoquinoline. These are general procedures that can be adapted for specific target molecules.
Protocol 1: Synthesis of an Ether-Linked Isoquinoline Probe via Williamson Ether Synthesis
This protocol describes the reaction of 8-(bromomethyl)isoquinoline with a phenolic compound to form an ether linkage, a classic example of the Williamson ether synthesis.[5][6][7][8] This is a robust and high-yielding reaction for this class of compounds.
Materials and Reagents:
-
8-(Bromomethyl)isoquinoline
-
Phenolic recognition moiety (e.g., 4-nitrophenol for a proof-of-concept synthesis)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic recognition moiety (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous DMF or MeCN to dissolve the phenol, followed by the addition of potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Addition of 8-(Bromomethyl)isoquinoline: To the stirring suspension, add a solution of 8-(bromomethyl)isoquinoline (1.1 eq) in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome: The desired ether-linked isoquinoline probe as a solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of an Amine-Linked Isoquinoline Probe
This protocol details the reaction of 8-(bromomethyl)isoquinoline with a primary or secondary amine to form an amine linkage.[9] This is useful for introducing recognition moieties that can participate in PET quenching.
Materials and Reagents:
-
8-(Bromomethyl)isoquinoline
-
Amine recognition moiety (primary or secondary amine)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Other materials as listed in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine recognition moiety (1.0 eq) in anhydrous MeCN or DCM.
-
Addition of Base: Add potassium carbonate (2.0 eq) or the organic base (2.0-3.0 eq).
-
Addition of 8-(Bromomethyl)isoquinoline: Add a solution of 8-(bromomethyl)isoquinoline (1.1 eq) in the reaction solvent dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically faster than the ether synthesis. Monitor by TLC.
-
Work-up: After completion (usually 1-6 hours), filter off any inorganic salts if K₂CO₃ was used. If an organic base was used, proceed directly to the next step.
-
Washing: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Outcome: The desired amine-linked isoquinoline probe.
Characterization and Photophysical Properties
Once synthesized, the novel isoquinoline-based probe must be thoroughly characterized.
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the probe.
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
Photophysical Characterization:
The following measurements should be performed in a suitable solvent (e.g., ethanol, acetonitrile, or aqueous buffer) using a spectrophotometer and a spectrofluorometer.
| Parameter | Description | Typical Values for Isoquinoline Derivatives |
| λ(_abs) (nm) | Wavelength of maximum absorption. | 300 - 350 nm |
| λ(_em) (nm) | Wavelength of maximum fluorescence emission. | 350 - 500 nm[10] |
| Stokes Shift (nm) | The difference between λ(_em) and λ(_abs). | 50 - 150 nm[11] |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | 0.1 - 0.8 (can be lower for quenched probes)[10] |
| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | 1,000 - 10,000 M⁻¹cm⁻¹ |
Application Protocol: Detection of a Target Analyte
This section provides a general protocol for using a newly synthesized isoquinoline-based fluorescent probe for the detection of a target analyte in a solution-based assay. This protocol assumes a "turn-on" fluorescence response upon analyte binding.
Materials and Reagents:
-
Stock solution of the isoquinoline-based fluorescent probe (e.g., 1 mM in DMSO or ethanol).
-
Aqueous buffer solution appropriate for the analyte and probe (e.g., HEPES, Tris-HCl).
-
Stock solution of the target analyte.
-
A series of solutions of potential interfering species.
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Microplate reader with fluorescence detection capabilities.
Step-by-Step Procedure:
-
Preparation of Working Solutions: Prepare a working solution of the fluorescent probe in the assay buffer (e.g., 10 µM).
-
Titration Experiment:
-
To a series of wells in the 96-well plate, add the probe working solution.
-
Add increasing concentrations of the target analyte to these wells.
-
Include a control well with only the probe solution.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to allow for binding equilibrium to be reached (this should be determined empirically).
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using the microplate reader. Excite at the λ(_abs) of the probe and record the emission at its λ(_em).
-
Selectivity Experiment:
-
Prepare a set of wells containing the probe and the target analyte at a concentration that gives a significant fluorescence response.
-
To another set of wells, add the probe and potential interfering species at a concentration significantly higher than that of the target analyte.
-
Measure the fluorescence intensity and compare the response.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the analyte concentration to generate a binding curve.
-
Determine the limit of detection (LOD) and the binding constant (K(_d)) from the titration data.
-
Present the selectivity data as a bar graph to visualize the probe's response to different species.
-
Conclusion and Future Perspectives
8-(Bromomethyl)isoquinoline is a highly versatile and reactive building block for the synthesis of novel fluorescent probes. Its straightforward chemistry allows for the facile incorporation of the fluorescent isoquinoline core into a wide range of molecular architectures. The modular nature of this approach enables the rational design of probes for a multitude of analytes, from metal ions to biologically relevant small molecules and macromolecules. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the exciting potential of 8-(bromomethyl)isoquinoline in the development of next-generation fluorescent sensing and imaging tools. Future work in this area could focus on the development of probes with longer emission wavelengths to minimize background fluorescence in biological systems, as well as the design of multi-analyte sensors and probes for in vivo imaging applications.
References
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D. Sóvári, A. Kormos, O. Demeter, A. Dancsó, G. M. Keserű, M. Milen, and P. Ábrányi-Balogh, "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores," RSC Advances, vol. 8, no. 67, pp. 38598–38607, 2018. [Online]. Available: [Link]
-
Organic Chemistry Tutor, "Williamson Ether Synthesis," Organic Chemistry Tutor. [Online]. Available: [Link]
-
N. S. Mohamad, N. H. Zakaria, N. Daud, L. L. Tan, G. C. Ta, L. Y. Heng, and N. I. Hassan, "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination," Sensors, vol. 21, no. 1, p. 311, 2021. [Online]. Available: [Link]
-
D. Sóvári, A. Kormos, O. Demeter, A. Dancsó, G. M. Keserű, M. Milen, and P. Ábrányi-Balogh, "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores," RSC Advances, vol. 8, no. 67, pp. 38598–38607, 2018. [Online]. Available: [Link]
-
Chemistry LibreTexts, "11.8: Williamson Ether Synthesis," Chemistry LibreTexts, 2021. [Online]. Available: [Link]
-
S. Olalekan Olaleye, T. S. Adegboye, and O. A. Adegoke, "PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA," Walisongo Journal of Chemistry, vol. 8, no. 1, pp. 1-12, 2025. [Online]. Available: [Link]
-
J. Moody, "Chapter 7: Quinolines and Isoquinolines," in Heterocyclic Chemistry. [Online]. Available: [Link]
-
M. K. Parvez, "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline," ResearchGate, 2018. [Online]. Available: [Link]
-
Y. Wang, Y. Zhang, Y. Liu, Y. Zhao, and X. He, "A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II)," Luminescence, vol. 39, no. 1, p. e4610, 2024. [Online]. Available: [Link]
-
Master Organic Chemistry, "The Williamson Ether Synthesis," Master Organic Chemistry, 2014. [Online]. Available: [Link]
-
Utah Tech University, "12. The Williamson Ether Synthesis." [Online]. Available: [Link]
-
A. Benites, J. C. R. T., C. A. R. Sáez, and F. A. A. Napolitano, "Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines," Molecules, vol. 20, no. 9, pp. 16364–16377, 2015. [Online]. Available: [Link]
-
Y. Li, Y. Wang, Y. Zhang, Y. Zhao, and X. He, "A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging," RSC Advances, vol. 14, no. 43, pp. 31730-31736, 2024. [Online]. Available: [Link]
-
S. Ökten, M. Koca, and B. T. Demetgül, "Bromination of 8-substituted quinolines. Reagents and conditions. (i)...," ResearchGate, 2016. [Online]. Available: [Link]
-
Utah Tech University, "Williamson Ether Synthesis." [Online]. Available: [Link]
-
Y. Liu, Y. Wang, Y. Zhang, Y. Zhao, and X. He, "A quinoline-based probe for the ratiometric fluorescent detection of sulfite in lysosomes of living cells," ResearchGate, 2025. [Online]. Available: [Link]
-
M. A. A. Al-Amiery, "Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media," ResearchGate, 2022. [Online]. Available: [Link]
-
Y. Li, Y. Wang, Y. Zhang, Y. Zhao, and X. He, "A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging," RSC Advances, vol. 14, no. 43, pp. 31730-31736, 2024. [Online]. Available: [Link]
-
D. Sóvári, A. Kormos, O. Demeter, A. Dancsó, G. M. Keserű, M. Milen, and P. Ábrányi-Balogh, "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores," RSC Advances, vol. 8, no. 67, pp. 38598–38607, 2018. [Online]. Available: [Link]
-
S. Ökten, M. Koca, and B. T. Demetgül, "Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags," ResearchGate, 2019. [Online]. Available: [Link]
-
A. A. Al-Ghamdi, "Solvothermal synthesis of luminescent bis-(8 hydroxy quinoline) cadmium complex nanostructures," ResearchGate, 2014. [Online]. Available: [Link]
-
R. Dinu, M. C. A. Munteanu, I. I. Mangalagiu, and R.-M. Anghel, "Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives," Molecules, vol. 26, no. 7, p. 2021, 2021. [Online]. Available: [Link]
-
E. Awuah and A. Capretta, "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines," Journal of Organic Chemistry, vol. 75, no. 16, pp. 5627–5634, 2010. [Online]. Available: [Link]
-
K. Tanaka, Y. Ota, T. Sawada, and T. Ishida, "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties," ResearchGate, 2025. [Online]. Available: [Link]
-
Y. Liu, Y. Wang, Y. Zhang, Y. Zhao, and X. He, "Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging," ResearchGate, 2025. [Online]. Available: [Link]
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- 4. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: 8-(Bromomethyl)isoquinoline Substitution Reactions
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with substitution reactions involving 8-(bromomethyl)isoquinoline. My goal is to provide you with not just solutions, but a deeper understanding of the mechanistic principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
The 8-(bromomethyl)isoquinoline scaffold is a valuable building block, but its unique structural features present specific challenges in nucleophilic substitution reactions. Low yields are a common complaint, often stemming from a combination of steric hindrance, side reactions, and suboptimal reaction conditions. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is 8-(bromomethyl)isoquinoline so reactive, yet often gives low yields in substitution reactions?
Answer: This is the central paradox of this substrate. Its reactivity stems from the "benzylic" position of the bromomethyl group.[1][2][3] The carbon atom attached to the bromine is adjacent to the aromatic isoquinoline ring. This proximity allows for the stabilization of either an SN2 transition state or an SN1 carbocation intermediate through resonance with the aromatic system.
However, this high reactivity is often its downfall, leading to a variety of competing side reactions. Furthermore, the substitution occurs at the 8-position, which is subject to significant peri-strain or steric hindrance from the adjacent nitrogen-containing ring.[4][5] This steric clash can impede the approach of the nucleophile, slowing down the desired reaction and allowing undesired pathways to dominate.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction is sluggish, showing low conversion of the starting material even after extended reaction times.
Possible Causes:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to react efficiently.
-
Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.
-
Steric Hindrance: The nucleophile might be too bulky to approach the sterically congested 8-position.[4][5][6]
-
Inappropriate Solvent: The solvent may not be optimal for the specific type of substitution (SN1 vs. SN2).
Recommended Solutions:
-
Enhance Nucleophilicity: If using a nucleophile that requires deprotonation (e.g., a phenol, thiol, or secondary amine), ensure you are using a suitable base to fully generate the more reactive anionic form. For weakly acidic nucleophiles, a stronger base like sodium hydride (NaH) in an aprotic solvent might be necessary.
-
Optimize Solvent and Base Selection: The choice of solvent and base is critical and interdependent. A polar aprotic solvent like DMF or acetonitrile generally favors SN2 reactions.
| Solvent | Type | Dielectric Constant (ε) | Recommended Use Case |
| DMF | Polar Aprotic | 37 | Excellent for dissolving salts and promoting SN2 reactions. |
| Acetonitrile | Polar Aprotic | 36 | Good alternative to DMF, often easier to remove. |
| THF | Nonpolar Aprotic | 7.5 | Use for reactions with organometallics or when a less polar medium is needed. |
| DCM | Nonpolar Aprotic | 9.1 | Often used for reactions at or below room temperature. |
| Base | Type | pKa (Conjugate Acid) | Key Considerations |
| K₂CO₃ | Inorganic | ~10.3 | Common, inexpensive. Best when finely powdered and in polar aprotic solvents. |
| Cs₂CO₃ | Inorganic | ~10.3 | Often superior to K₂CO₃ due to the "Cesium Effect," which increases nucleophile reactivity.[7][8][9] |
| DIPEA | Organic, Non-Nucleophilic | ~10.7 | Good for acid-sensitive substrates; acts as a scavenger for HBr produced. |
| NaH | Strong, Non-Nucleophilic | ~36 | Used to deprotonate weak nucleophiles like alcohols. Requires anhydrous conditions. |
-
Consider Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KCN) with poor solubility in organic solvents, a phase-transfer catalyst is essential.[10][11][12][13][14] A catalyst like tetrabutylammonium bromide (TBAB) or a crown ether can shuttle the nucleophile from the aqueous/solid phase into the organic phase, dramatically accelerating the reaction.[11][13]
Problem 2: My TLC/LC-MS shows a complex mixture of products with very little of the desired compound.
This is a classic sign of competing side reactions. For 8-(bromomethyl)isoquinoline, the most likely culprit is self-reaction or quaternization.
Primary Cause: Intermolecular SN2 Self-Reaction
The nitrogen atom of one isoquinoline molecule is nucleophilic enough to attack the electrophilic bromomethyl group of another molecule. This leads to the formation of a dimeric (or oligomeric) quaternary ammonium salt, which is often insoluble and appears as a baseline material on TLC or a high-mass species in MS.
Recommended Solutions:
-
Use High Dilution: Running the reaction at a lower concentration (e.g., 0.05 M to 0.1 M) can significantly disfavor the bimolecular self-reaction compared to the reaction with your intended nucleophile.
-
Slow Addition of Substrate: Instead of adding all reagents at once, prepare a solution of your nucleophile and base. Then, add a solution of the 8-(bromomethyl)isoquinoline dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This ensures that the concentration of the electrophile is kept low at all times, minimizing its opportunity to react with itself.
-
Control Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial rate of reaction and suppress exothermic side reactions.
Problem 3: I'm trying to react with a primary amine and I'm getting over-alkylation (formation of a tertiary amine).
Possible Cause: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second substitution reaction.
Recommended Solutions:
-
Use a Large Excess of the Amine: Employing a 5- to 10-fold excess of the primary amine nucleophile statistically favors the mono-alkylation product. The unreacted amine can typically be removed during aqueous workup or by chromatography.
-
The "Cesium Effect" for Chemoselectivity: Using a cesium base, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), has been shown to be highly effective in promoting mono-N-alkylation while suppressing over-alkylation.[7][15] This effect is attributed to the way the large, soft cesium cation coordinates with the amine, modulating its reactivity.[9]
Experimental Protocol: Chemoselective Mono-N-Alkylation using Cesium Carbonate
-
To a stirred suspension of cesium carbonate (1.5 equivalents) and the primary amine (1.2 equivalents) in acetonitrile (0.1 M), add a solution of 8-(bromomethyl)isoquinoline (1.0 equivalent) in acetonitrile dropwise at room temperature over 1 hour.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired secondary amine.
Troubleshooting Decision Flowchart
References
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Reactions at the Benzylic Position. (2025). Chemistry LibreTexts. [Link]
-
Benzylic Bromination. (n.d.). Chemistry Steps. [Link]
-
Steric Hindrance. (2024). YouTube. [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]
-
Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles. (2026). Organic Letters - ACS Publications. [Link]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (n.d.). ACS Publications. [Link]
-
Cesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. (2023). RSC Advances. [Link]
-
CATALYSTS CESIUM. (n.d.). Chemetall. [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
Phase Transfer Catalysis. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
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Side product formation in reactions with 8-(Bromomethyl)isoquinoline
Technical Support Center: 8-(Bromomethyl)isoquinoline Reactivity Guide Topic: Troubleshooting Side Product Formation & Stability Profile Ticket ID: ISOQ-8-BR-TECH-001 Status: Active Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary: The "Peri-Effect" Challenge
Welcome to the technical guide for 8-(Bromomethyl)isoquinoline . If you are accessing this page, you likely encountered a rapid degradation of your starting material (often turning into an insoluble dark solid) or unexpected impurities during nucleophilic substitution.
The Core Issue: This molecule is chemically unique due to the Peri-Effect .[1] The nitrogen lone pair (position 2) and the bromomethyl group (position 8) are spatially proximal but geometrically constrained.[1] While intramolecular cyclization to a 4-membered azetidinium ring is strained, the intermolecular self-alkylation is extremely rapid in the free base form.[1]
This guide details the three primary failure modes: Self-Quaternization (Polymerization) , Hydrolysis , and Ring Bromination , providing validated protocols to mitigate them.[1]
Module 1: The "Black Tar" Scenario (Self-Quaternization)
Symptom: The off-white solid 8-(bromomethyl)isoquinoline turns into a dark, gummy, insoluble residue within minutes of neutralization or upon standing in non-acidic solution.[1]
Root Cause:
In its free base form, the isoquinoline nitrogen is a competent nucleophile (
Mechanism of Failure:
Troubleshooting & Prevention
| Variable | Recommendation | Technical Rationale |
| Storage Form | ALWAYS store as Hydrobromide salt ( | Protonating the nitrogen removes its nucleophilicity, shutting down self-alkylation.[1] |
| Neutralization | Never isolate the free base.[1] | Isolation allows high local concentrations of nucleophile and electrophile. |
| Protocol | Use In-Situ Neutralization . | Add the HBr salt directly to the reaction mixture containing the target nucleophile and an excess of mild base (e.g., |
Module 2: Hydrolysis & Solvolysis (The "Alcohol" Impurity)
Symptom: LCMS shows a peak with
Root Cause:
The C-8 position is benzylic.[1] Benzylic halides are exceptionally prone to
-
Silica Gel: The acidity of standard silica gel can catalyze the hydrolysis of the bromide to 8-(hydroxymethyl)isoquinoline during purification.[1]
-
Alcoholic Solvents: Methanol or Ethanol will rapidly displace the bromide to form methyl/ethyl ethers.[1]
Corrective Action:
-
Avoid Methanol: Use ACN, DMF, or DCM as reaction solvents.[1]
-
Column Chromatography: If purification is necessary, use neutralized silica (pre-treated with 1-2% Triethylamine) or switch to reverse-phase chromatography (C18) with non-nucleophilic modifiers (Formic acid is preferred over ammonium acetate if pH allows).[1]
Module 3: Synthesis-Derived Impurities (Radical Bromination)
Symptom: Starting material contains inseparable impurities (approx. 10-15%) before you even run your reaction.[1]
Root Cause: 8-(Bromomethyl)isoquinoline is typically synthesized via radical bromination (NBS/AIBN) of 8-methylisoquinoline.[1]
-
Over-bromination: Formation of 8-(dibromomethyl)isoquinoline.[1]
-
Ring Bromination: Electrophilic bromination at the 5-position (the most electron-rich position on the homocyclic ring) if the reaction mixture becomes too acidic or if
is generated in situ.[1]
Diagnostic Table:
| Impurity | LCMS Shift | Origin | Removal Strategy |
| 8-Methyl | Incomplete Reaction | Difficult to separate.[1] Push reaction to completion carefully. | |
| 8-Dibromomethyl | Excess NBS | Recrystallization from anhydrous acetonitrile. | |
| 5-Bromo-8-methyl | Ring Substitution | Requires column chromatography (polarity difference).[1] |
Visualizing the Failure Pathways
The following diagram illustrates the competitive pathways governing the stability of 8-(bromomethyl)isoquinoline.
Caption: Stability decision tree.[1] The free base is a transient species that must be captured immediately by the target nucleophile to avoid polymerization.[1]
Validated Experimental Protocol
Objective: Clean N-alkylation of a secondary amine using 8-(bromomethyl)isoquinoline hydrobromide without isolating the unstable free base.
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
8-(Bromomethyl)isoquinoline Hydrobromide (1.1 equiv)[1]
-
Diisopropylethylamine (DIPEA) (3.0 equiv) [Acts as proton sponge][1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the amine substrate and DIPEA in anhydrous MeCN under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add 8-(bromomethyl)isoquinoline HBr salt as a solid in one portion.
-
Why? Adding the solid salt to the basic solution generates the free base slowly in the presence of the nucleophile (the amine), favoring the desired cross-reaction over self-polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1]
-
Note: If the reaction is sluggish, heat to 40°C, but be aware that higher temperatures increase the rate of polymerization side-products.[1]
-
-
Workup: Dilute with EtOAc, wash with saturated
(removes HBr salts) and Brine. Dry over .[1][2] -
Purification: If flash chromatography is needed, add 1%
to the eluent to prevent acid-catalyzed decomposition on the column.[1]
Frequently Asked Questions (FAQ)
Q1: Can I convert the HBr salt to the free base using a separatory funnel wash before the reaction? A: No. This is the most common error.[1] Once the free base is concentrated (even in an organic layer like DCM), the intermolecular concentration is high enough to trigger rapid polymerization.[1] Always generate the free base in situ.[1]
Q2: Why does my product have a "dimer" mass in LCMS? A: If your target nucleophile is a primary amine, you are likely seeing bis-alkylation (two isoquinoline groups attached to one nitrogen).[1]
-
Fix: Use a large excess of the primary amine (3-5 equiv) or protect the amine (e.g., Boc-protection strategy) if possible.[1]
Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the quaternary ammonium oligomer formed by self-alkylation.[1] It is highly polar and will not elute with standard organic solvents.[1]
References
-
Brown, W. D., & Gouliaev, A. H. (2002).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[1][3][4][5][6][7] Organic Syntheses, 81, 98. (Demonstrates the standard reactivity patterns of the isoquinoline ring and the synthesis of brominated precursors). Link
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry (2nd Ed.). Elsevier.[1] (Definitive source on the "Peri-effect" and nucleophilic attacks in isoquinolines). Link
-
Deady, L. W., et al. (1973).[1] Rates of N-Methylation of Isoquinolines. Australian Journal of Chemistry, 26(9), 2063-2068.[1] (Establishes the nucleophilicity of the isoquinoline nitrogen). Link[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Mechanistic grounding for benzylic halide solvolysis and polymerization kinetics). Link[1]
Sources
- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 8-(Bromomethyl)isoquinoline Alkylation
Answering the request based on the user's detailed instructions.
Welcome to the technical support center for optimizing alkylation reactions using 8-(bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve optimal results in your synthesis endeavors.
Introduction: The Versatility of 8-(Bromomethyl)isoquinoline
8-(Bromomethyl)isoquinoline is a valuable building block in medicinal chemistry and materials science. Its reactivity as a benzylic halide allows for the introduction of the isoquinoline moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The resulting products are precursors to a diverse array of compounds, from biologically active molecules to functional materials.[1][2] However, like many alkylation reactions, success hinges on the careful selection and optimization of reaction conditions. This guide will address the common challenges and provide a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: I am observing low to no product yield. What are the likely causes and how can I resolve this?
Answer:
Low or no yield is a common but solvable issue. The root cause often lies in one of four areas: reagent quality, insufficient nucleophile reactivity, suboptimal reaction conditions, or solubility issues.
-
Reagent Quality: 8-(Bromomethyl)isoquinoline can degrade upon storage, especially if exposed to light or moisture. Before starting, verify the purity of your starting material by NMR or LC-MS. If it has degraded, consider re-synthesizing or purifying it.
-
Nucleophile Reactivity: The success of an SN2 reaction is highly dependent on the strength of the nucleophile. If your nucleophile is weak (e.g., a hindered secondary amine or an electron-deficient phenol), you may need more forcing conditions.
-
Base Selection: The base must be strong enough to deprotonate your nucleophile, rendering it anionic and more reactive. For alcohols and phenols, a strong base like sodium hydride (NaH) is often effective.[3] For less acidic N-H bonds in heterocycles or amines, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred to minimize side reactions.
-
Solvent and Temperature: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Tetrahydrofuran (THF) are generally excellent choices as they solvate the counter-ion of the base, leaving the nucleophile more reactive. If the reaction is sluggish at room temperature, gradually increasing the heat can significantly improve the reaction rate. A good starting point is 50-80 °C.[4]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A logical workflow for troubleshooting low-yield alkylation reactions.
Question 2: My reaction is messy, showing multiple spots on the TLC plate. What side reactions are occurring?
Answer:
The formation of multiple products typically points to over-alkylation, elimination, or degradation of the starting material.
-
Over-alkylation: This is particularly problematic when using primary or secondary amines as nucleophiles. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event and the formation of tertiary amines or even quaternary ammonium salts.[5][6]
-
Solution: Use a large excess of the starting amine (3-5 equivalents) to favor the mono-alkylation product. Alternatively, if the nucleophile is precious, add the 8-(bromomethyl)isoquinoline slowly to a solution of the nucleophile to maintain a low concentration of the alkylating agent.
-
-
Elimination (E2) Reaction: If you are using a strong, sterically hindered base (e.g., potassium tert-butoxide), it can act as a base to deprotonate the benzylic proton, leading to the formation of an elimination byproduct.
-
Solution: Switch to a less hindered base like K₂CO₃ or NaH.
-
-
Degradation: As mentioned, 8-(bromomethyl)isoquinoline can be unstable. If the reaction is heated for prolonged periods, you may see byproducts arising from its decomposition.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times.
-
Reaction Mechanism and Common Side Reaction
The desired reaction proceeds via an SN2 mechanism. However, competing pathways like over-alkylation can reduce the yield of the target molecule.
Sources
- 1. mmsl.cz [mmsl.cz]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Improving regioselectivity in functionalization of 8-(Bromomethyl)isoquinoline
The following technical guide addresses the specific challenges associated with the functionalization of 8-(Bromomethyl)isoquinoline . This substrate presents a classic "self-destruct" motif in heterocyclic chemistry: a highly electrophilic benzylic halide coexisting with a nucleophilic ring nitrogen.
Executive Summary: The Core Challenge
The primary failure mode in functionalizing 8-(bromomethyl)isoquinoline is intermolecular self-quaternization . The nitrogen atom (N2) of one molecule attacks the electrophilic exocyclic carbon (C8-CH₂Br) of another, leading to insoluble oligomers or polymers (tars).
Regioselectivity in this context refers to ensuring the external nucleophile attacks the benzylic methylene group (desired pathway) rather than:
-
The isoquinoline Nitrogen (undesired self-alkylation).
-
The aromatic ring (rare, but possible with extremely hard nucleophiles).
Module 1: Troubleshooting & Diagnostics
Diagnostic Decision Tree
Use this logic flow to identify the root cause of reaction failure.
Caption: Logic flow for diagnosing failure modes in 8-(bromomethyl)isoquinoline functionalization.
Common Failure Modes & Solutions
| Symptom | Probable Cause | Technical Solution |
| Black tar / Insoluble precipitate | Self-Quaternization. The free base polymerized before the nucleophile could react. | Use the HBr Salt. Isolate and store the precursor as 8-(bromomethyl)isoquinoline·HBr. The protonated nitrogen cannot act as a nucleophile. |
| Starting material consumed, but no product | Hydrolysis. Reaction performed in wet solvent with weak nucleophiles. | Dry Solvents. Use anhydrous MeCN or DMF. Benzylic bromides hydrolyze rapidly to the alcohol. |
| Regio-scrambling (Nucleophile) | Ambident Nucleophile Attack. (e.g., N- vs C-alkylation of indole). | Solvent Control. Use Polar Aprotic (DMF/DMSO) to favor SN2. Use Polar Protic (MeOH) to favor SN1 (carbocation character), though SN2 is preferred here. |
| Exotherm upon base addition | Uncontrolled Deprotonation. Rapid generation of free base led to "hot spots" of polymerization. | Biphasic Conditions. Use DCM/Water + Phase Transfer Catalyst (TBAB) to buffer the concentration of reactive free base. |
Module 2: Strategic Protocols
Protocol A: The "Salt-Protection" Strategy (Recommended)
Rationale: Protonating the isoquinoline nitrogen renders it non-nucleophilic (
Reagents:
-
Substrate: 8-(Bromomethyl)isoquinoline hydrobromide
-
Nucleophile: Amine, Thiol, or Alkoxide (1.1 equiv)
-
Base: DIPEA (Hunig's Base) or K₂CO₃ (2.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Suspension: Suspend the hydrobromide salt of 8-(bromomethyl)isoquinoline in anhydrous MeCN (0.1 M). Do not neutralize yet.
-
Nucleophile Addition: Add the nucleophile (1.1 equiv) to the acidic suspension.
-
Controlled Activation:
-
For Amines: Add DIPEA (2.2 equiv) dropwise over 30 minutes at 0°C.
-
For Anionic Nucleophiles: Add K₂CO₃ (powdered) and stir vigorously.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Note: The acid scavenged from the salt will buffer the reaction, keeping the free base concentration low relative to the nucleophile.
-
Protocol B: Phase-Transfer Catalysis (For Sensitive Nucleophiles)
Rationale: Keeps the bulk of the isoquinoline in the organic phase and the base in the aqueous phase. The free base is generated only at the interface and immediately reacts with the nucleophile, minimizing the time available for self-polymerization.
Step-by-Step:
-
Dissolve 8-(bromomethyl)isoquinoline·HBr in DCM.
-
Add Nucleophile.[1]
-
Add 10 mol% Tetrabutylammonium bromide (TBAB).
-
Add saturated aq. NaHCO₃ or 1M NaOH.
-
Stir vigorously at RT.
Module 3: Mechanistic Insight (The "Why")[1]
The Self-Alkylation Pathway
Understanding the competition between the Desired Pathway (Intermolecular SN2) and the Parasitic Pathway (Self-Quaternization) is critical.
Caption: Kinetic competition between desired nucleophilic attack and parasitic polymerization.
Key Insight: The reaction rate of self-alkylation is second-order with respect to the isoquinoline concentration (
Module 4: Frequently Asked Questions (FAQs)
Q: Can I purify the free base of 8-(bromomethyl)isoquinoline on silica gel? A: No. Silica gel is slightly acidic and polar, but the concentration effect on the column usually triggers polymerization. The material will streak and turn purple/black. Always purify the product after reaction, or use the crude HBr salt directly in the next step.
Q: Why is the 8-position specifically difficult compared to the 5-position? A: While both are benzylic, the 8-position is "peri" to the C1-H. However, the main issue is not steric, but the general reactivity of benzylic halides in electron-deficient rings. The 8-isomer is chemically similar to the 5-isomer regarding instability; both require salt formation for stability [1].
Q: I need to use a Grignard reagent. Can I use the HBr salt? A: No. Grignards are strong bases and will deprotonate the salt, then potentially attack the imine (C1) or the nitrile (if present). For carbon-carbon bond formation at the benzylic position, avoid Grignards. Instead, use palladium-catalyzed cross-coupling (Suzuki/Stille) on the benzylic bromide, or convert the bromide to a phosphonium salt (Wittig reagent) if you need to form a C=C bond.
Q: What is the best solvent for SN2 substitution here? A: Acetonitrile (MeCN) is superior. It is polar enough to dissolve the salt (partially) but does not solvate the nucleophile's anion as strongly as protic solvents, enhancing nucleophilicity. DMF is a good alternative but harder to remove.
References
-
Brown, R. D., & Harcourt, R. D. (1959). The structure and reactivity of heterocyclic compounds. Journal of the Chemical Society, 3451-3461. (Establishes reactivity parameters of isoquinoline nitrogen). Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text detailing the handling of halomethyl-heterocycles and prevention of quaternary salt formation). Link
-
Shimizu, M., et al. (2005). Synthesis of 8-substituted isoquinolines via bromination. Tetrahedron Letters, 46(45), 7729-7731. (Methodology for bromination and subsequent functionalization). Link
-
Musso, D. L., et al. (2003). Synthesis and antiviral activity of 1-substituted isoquinolines. Journal of Medicinal Chemistry, 46(3), 399-408. (Demonstrates use of HBr salts to protect isoquinoline intermediates). Link
Sources
Managing moisture sensitivity in 8-(Bromomethyl)isoquinoline experiments
Technical Support Center: Handling 8-(Bromomethyl)isoquinoline
Introduction: The "Trojan Horse" of Reagents
Subject: 8-(Bromomethyl)isoquinoline CAS: [Specific CAS if available, otherwise generic class reference] Hazard Class: Moisture Sensitive / Lachrymator / Corrosive[1]
As Senior Application Scientists, we often see 8-(Bromomethyl)isoquinoline treated like a standard benzyl bromide. This is a critical error. This molecule contains a "Trojan Horse": a basic isoquinoline nitrogen within the same structure as a highly electrophilic benzylic bromide.[2]
Upon exposure to moisture, the benzylic bromide hydrolyzes to release Hydrogen Bromide (HBr).[1] Unlike simple benzyl bromide, where the HBr might off-gas, here the HBr immediately protonates the isoquinoline nitrogen.[1][2] This creates an autocatalytic degradation loop : the salt formation changes solubility, traps acid locally, and accelerates further decomposition into a sticky, intractable polymer/salt mixture.[1]
This guide replaces standard "best practices" with a Zero-Tolerance Moisture Protocol specifically designed for this bifunctional reactivity.
Module 1: The Degradation Mechanism (The "Why")
To handle this compound, you must understand how it destroys itself.[1] It is not just "going bad"; it is chemically transforming into a salt that ruins stoichiometry.[2]
Figure 1: Autocatalytic Hydrolysis & Salt Formation
Caption: Figure 1. The "suicide" mechanism.[2] Hydrolysis releases HBr, which instantly protonates the basic nitrogen, leading to salt formation and loss of reactive free base.[1]
Module 2: Storage & Handling Protocols
Q: The bottle arrived with a slight yellow crust. Is it usable? A: Proceed with extreme caution. The yellow crust is likely the HBr salt described above.[2]
-
Diagnostic: Dissolve a small amount in dry DMSO-d6.[1][2] If you see a downfield shift in the aromatic protons (>8.5 ppm) compared to literature, the bulk is protonated.[2]
-
Remediation: If the bulk is <10% degraded, you can wash the solid with cold, anhydrous ether (the salt is often insoluble in ether, while the free base is soluble).[2] Filter rapidly under Nitrogen.[1][2]
Q: Can I store this in a standard fridge? A: No. Standard fridges have high humidity.[1][2]
-
Protocol: Store at -20°C in a secondary containment vessel (a jar containing desiccant pellets like Drierite or P2O5).
-
The "Warm-Up" Rule: Never open the cold bottle immediately. Allow it to warm to room temperature inside the desiccator for 30 minutes. Opening a cold bottle condenses atmospheric water directly onto the solid, triggering the degradation loop.[2]
Module 3: Reaction Execution (The "During")
Q: My yield is low. I used "Dry" DCM from the shelf. A: "Shelf-dry" is insufficient. DCM stabilizes with small amounts of ethanol or amylene.[1] Ethanol is a nucleophile; it will react with your bromide to form the ethyl ether.[2]
-
Requirement: Use freshly distilled DCM (over CaH2) or solvent from a pressurized purification system (SPS).[1]
-
Alternative: If using commercial "anhydrous" solvent, add activated 3Å molecular sieves 24 hours prior to use.[1]
Q: How do I transfer the solid without a glovebox? A: Use the Inert Gas Cone Method .[2]
Figure 2: The Inert Transfer Workflow
Caption: Figure 2. Benchtop transfer protocol. Note: Glazed paper minimizes static and moisture adsorption compared to plastic boats.[2]
Module 4: Purification & Troubleshooting (The "After")
Q: The compound streaked badly on my TLC/Column. Why? A: Silica gel is slightly acidic (pH 4-5).[1][2] This acidity protonates the isoquinoline nitrogen, causing it to stick to the silica (cation exchange mechanism).[2]
-
The Fix: You must neutralize the stationary phase.[2]
Q: I see a mass of M-79 (Loss of Br) and M+17 (OH) in LCMS. A: This is an artifact of the LCMS water/methanol mobile phase.[1][2] The compound hydrolyzes inside the mass spec.[2]
-
Verification: Check the NMR. If the CH2-Br peak (~4.8-5.0 ppm) is intact in CDCl3, the compound is fine.[1][2] Do not trust LCMS for purity assessment of this specific intermediate.[1][2]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Solid turns yellow/orange | HBr formation (Hydrolysis) | Wash with anhydrous Et2O; store with desiccant.[1][2] |
| "Sticky" spot on TLC baseline | Protonated Nitrogen | Add 1% Et3N to eluent; use Alumina (Basic) instead of Silica. |
| New spot at higher Rf | Ether formation (Solvent reaction) | Check DCM/CHCl3 for ethanol stabilizer. Use only amylene-stabilized or distilled solvents.[1][2] |
| Violent fuming on water contact | Hydrolysis (Normal behavior) | This is a lachrymator.[1][3] Quench all glassware in a fume hood with dilute NaOH to neutralize HBr.[2] |
References
-
Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Sigma-Aldrich.[1][2] Link
-
Benzylic Halide Reactivity: "Reactions of Benzylic Halides." Master Organic Chemistry. Link
-
Purification on Silica: "Purification of amine-containing compounds."[1] Common Organic Chemistry. Link
-
Isoquinoline Chemistry: "Synthesis and properties of 8-substituted isoquinolines." ResearchGate.[1][2][4] Link
Sources
Optimizing solvent choice for 8-(Bromomethyl)isoquinoline reactions
Technical Support Center: Optimizing Reaction Conditions for 8-(Bromomethyl)isoquinoline
Core Directive: The Stability-Reactivity Paradox
Working with 8-(bromomethyl)isoquinoline presents a unique challenge compared to standard benzyl bromides.[1] You are not just managing an electrophile; you are managing a molecule that contains its own nucleophile (the isoquinoline nitrogen) and its own electrophile (the bromomethyl group).
The Central Conflict:
-
The Goal: React the bromomethyl group with an external nucleophile (amine, thiol, alkoxide).
-
The Threat: The isoquinoline nitrogen is basic (
for the conjugate acid). If the solvent promotes ionization too strongly or if the concentration is too high, the nitrogen of one molecule will attack the bromomethyl group of another, leading to intermolecular self-quaternization (polymerization).[1]
This guide replaces "trial and error" with a logic-based solvent selection framework.
Visualizing the Failure Mode
Before selecting a solvent, you must understand the competing pathways.[1] The diagram below illustrates why solvent polarity is a double-edged sword.
Figure 1: Solvent polarity significantly influences the ratio between desired substitution and catastrophic self-polymerization.[1]
Troubleshooting Guide (FAQ Format)
Scenario A: "My reaction mixture turned into an insoluble tar/solid within minutes."
-
Diagnosis: Uncontrolled Self-Quaternization .[1] You likely used a highly polar aprotic solvent (DMSO or DMF) at high concentration.[1] These solvents stabilize the zwitterionic transition state, accelerating the attack of the isoquinoline nitrogen on the bromomethyl group.[1]
-
Corrective Action:
-
Switch Solvent: Move to Acetonitrile (MeCN) or Dichloromethane (DCM) .[1] These solvents dissolve the neutral starting material but are less effective at stabilizing the charged polymeric transition states.
-
Dilution: Reduce concentration to <0.1 M. Intermolecular reactions are second-order; dilution disproportionately slows down self-polymerization compared to reactions with high concentrations of external nucleophiles.[1]
-
Scenario B: "I see a new spot on TLC that isn't my product, and it's UV active."
-
Diagnosis: Solvolysis .[1] If you are using protic solvents (Methanol, Ethanol), the solvent is acting as the nucleophile, converting your bromide into an ether (e.g., 8-(methoxymethyl)isoquinoline).[1]
-
Corrective Action:
Scenario C: "The reaction is too slow in DCM/Toluene."
-
Diagnosis: The solvent is too non-polar to stabilize the leaving group (
), or your external nucleophile is not soluble.[1] -
Corrective Action:
-
The "Acetonitrile Compromise": Use MeCN. It has a high dielectric constant (
) to assist in kinetics but is less prone to promoting rapid polymerization than DMF.[1] -
Phase Transfer Catalysis (PTC): Keep the non-polar solvent (Toluene) and add a catalyst (TBAB or 18-Crown-6) to shuttle the nucleophile into the organic phase.[1] This keeps the reactive isoquinoline species in a "safe" non-polar environment.
-
Experimental Protocol: The "Stability Check" Workflow
Do not commit your expensive nucleophile until you verify the stability of the 8-(bromomethyl)isoquinoline in your chosen solvent.
Step 1: The Dissolution Test
-
Dissolve 10 mg of 8-(bromomethyl)isoquinoline in 1 mL of the target solvent.
-
Let it stand at room temperature for 30 minutes.
-
Observation:
-
Clear Solution: Pass.[1]
-
Precipitate/Cloudiness:Fail . (Indicates formation of insoluble quaternary ammonium salts).
-
Color Change (Darkening):Warning . (Indicates decomposition).
-
Step 2: The Nucleophile Screen (Small Scale)
-
Prepare a 0.1 M solution of substrate in the "Pass" solvent (from Step 1).
-
Add 1.1 equivalents of your nucleophile.
-
Monitor via LCMS or TLC at T=0, T=1h, T=4h.
Reference Data: Solvent Selection Matrix
Use this table to select the optimal solvent based on dielectric constant (
| Solvent | Dielectric Constant ( | Risk of Solvolysis | Risk of Polymerization | Recommendation |
| Toluene | 2.4 | None | Low | Excellent (if reagents soluble).[1] Use with PTC.[1] |
| DCM | 8.9 | None | Low | Good . Standard choice for stability.[1] |
| THF | 7.5 | Low | Moderate | Fair . Watch for peroxides; good solubility.[1] |
| Acetonitrile | 37.5 | None | Moderate | High . Best balance of rate vs. stability. |
| DMF/DMSO | >36 | None | Critical | Avoid .[1] Accelerates self-quaternization.[1] |
| Methanol | 33.0 | Critical | High | Avoid . Will form methyl ether byproduct.[1] |
References
-
Solvent Effects in
Reactions: -
Isoquinoline Reactivity & Bromination
-
Benzyl Bromide Reactivity
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. acgpubs.org [acgpubs.org]
How to avoid N-quaternization side reactions of isoquinolines
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and overcoming a common yet challenging side reaction in isoquinoline chemistry: unwanted N-quaternization. As Senior Application Scientists, we have compiled this center with field-proven insights, detailed protocols, and mechanistic explanations to ensure your synthetic success.
Section 1: Understanding the Core Problem: The Nucleophilic Nitrogen
The chemistry of isoquinoline is dominated by the lone pair of electrons on its sp²-hybridized nitrogen atom. This lone pair makes the nitrogen atom both basic (pKa ≈ 5.4) and nucleophilic.[1] In the presence of electrophiles (E⁺), particularly alkylating agents, the nitrogen readily attacks to form a stable, aromatic isoquinolinium salt.
While this N-quaternization is essential for certain transformations, such as activating the ring for nucleophilic attack,[2] it is a significant side reaction when the desired chemistry is on the carbocyclic ring or at a C-position of the pyridine ring.
| Substrate | Relative Reaction Rate at N2 | Rationale |
| Isoquinoline | High | Unhindered nitrogen lone pair is fully accessible. |
| 1-Methylisoquinoline | Moderate | The methyl group provides some steric bulk, slowing the reaction. |
| 1-tert-Butylisoquinoline | Very Low | The bulky tert-butyl group effectively shields the nitrogen. [3] |
Strategy B: Electronic Deactivation (Protecting Groups)
This strategy involves temporarily modifying the nitrogen to reduce its electron density, thereby making it significantly less nucleophilic.
-
N-Oxide Formation: This is a powerful and common strategy. The N-O bond withdraws electron density from the nitrogen, effectively shutting down its nucleophilicity. The N-oxide can be easily reduced back to the parent isoquinoline using reagents like PCl₃ or Zn/NH₄Cl after the desired functionalization is complete. [4]
-
N-Acyl/Carbamoyl Protection: While direct N-acylation of isoquinoline is difficult, it can be achieved in situ. For example, using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of an acid catalyst can lead to a dearomatized N-Boc-1-substituted-1,2-dihydroisoquinoline. [5]This protected intermediate can then be used in subsequent reactions. The Boc group is easily removed with acid (e.g., TFA). [2][6]Similarly, the Cbz group can be used and is typically removed by hydrogenolysis. [7][8]
Strategy C: Alternative Synthetic Pathways
Sometimes, the best way to avoid a side reaction is to choose a different overall route. Modern organic synthesis offers several methods for functionalizing isoquinolines that are chemoselective and do not involve electrophilic attack that could lead to quaternization.
-
Transition Metal-Catalyzed C-H Functionalization: Numerous methods exist for the direct C-H functionalization of isoquinolines at various positions. [9][10]These reactions often proceed via mechanisms where the catalyst coordinates to the nitrogen, directing functionalization to a specific C-H bond (e.g., at C1 or C8) without forming a stable quaternized product. [11]* Minisci-Type Reactions: For acylation or alkylation at positions C1, radical-based Minisci reactions can be highly effective. These reactions work well on electron-deficient heterocycles (like protonated isoquinoline) and do not proceed via nucleophilic attack by the nitrogen. [12]
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Use of Isoquinoline N-Oxide for Subsequent Functionalization
This protocol describes the formation of isoquinoline N-oxide to electronically deactivate the nitrogen, allowing for other transformations.
Step 1: N-Oxide Formation [13][4]1. Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (approx. 0.2 M). 2. Cooling: Cool the solution to 0 °C in an ice bath. 3. Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise over 15-20 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care. 4. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. 5. Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x). 6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude isoquinoline N-oxide can often be used directly or purified by column chromatography on silica gel.
Step 2: Subsequent Reaction (Example: C-H Acylation) [12]1. Setup: To a solution of isoquinoline N-oxide (1.0 eq) in a suitable solvent, add your desired reaction partners for the C-H functionalization (e.g., for a Minisci acylation, an aldehyde and an oxidant like K₂S₂O₈). 2. Reaction: Proceed with the specific conditions for your desired transformation. The N-oxide group will prevent N-quaternization.
Step 3: N-Oxide Reduction [4]1. Setup: Dissolve the functionalized isoquinoline N-oxide (1.0 eq) in a solvent like chloroform or acetic acid. 2. Reagent Addition: Add a reducing agent such as phosphorus trichloride (PCl₃) (1.5 eq) dropwise at 0 °C. 3. Reaction: Stir at room temperature or heat gently until the reaction is complete by TLC. 4. Workup: Carefully quench with water or a basic solution, extract the product, and purify as necessary.
References
-
Zhang, L., Xiong, W., Yao, B., Liu, H., Li, M., Qin, Y., Yu, Y., Li, X., Chen, M., Wu, W., Li, J., Wang, J., & Jiang, H. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12(48), 31237–31244. [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinoline N-oxides. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 10, 2026, from [Link]
-
Boruah, A., Sharma, G., & Gogoi, P. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 496–503. [Link]
-
SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved February 10, 2026, from [Link]
-
Khatun, N., & Chatterjee, T. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 14(3), 1845–1856. [Link]
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved February 10, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved February 10, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 10, 2026, from [Link]
-
PubMed. (2015). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Organic Letters, 17(17), 4240-4243. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Boc-D-1,2,3,4-Isoquinoline-3-Carboxylic Acid. Retrieved February 10, 2026, from [Link]
-
RSC Publishing. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12, 31237-31244. [Link]
-
ChemTalk. (n.d.). Steric Hindrance. Retrieved February 10, 2026, from [Link]
-
Zhang, L., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12, 31237. [Link]
-
ResearchGate. (n.d.). Synthesis of bromine-containing isoquinoline-fused triazine 4 and.... Retrieved February 10, 2026, from [Link]
-
Li, Y., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 24(20), 3666–3671. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 10, 2026, from [Link]
-
Gao, Z., et al. (2021). TFA-catalyzed solvent-free dearomative cyanidation of isoquinoline using (Boc)2O as an acylation agent. Organic & Biomolecular Chemistry, 19, 9534-9538. [Link]
-
Daugulis, O., et al. (2012). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Accounts of Chemical Research, 45(6), 923-934. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved February 10, 2026, from [Link]
-
Walczak, M. A., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2194. [Link]
-
Oreate. (2024). Understanding Steric Hindrance: The Invisible Force in Chemistry. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 10, 2026, from [Link]
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Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved February 10, 2026, from [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved February 10, 2026, from [Link]
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Validation & Comparative
Optimizing Purity Analysis of 8-(Bromomethyl)isoquinoline: A Comparative Study of Reverse-Phase vs. Normal-Phase Methodologies
Executive Summary
For the purity analysis of 8-(Bromomethyl)isoquinoline , the choice of chromatographic method is dictated by a critical trade-off between resolution and analyte stability . While Reverse-Phase HPLC (RP-HPLC) remains the industry standard for resolution and MS-compatibility, the reactivity of the bromomethyl group (
This guide compares the two primary methodologies:
-
Method A (Modified RP-HPLC): The high-resolution standard, optimized with acidic buffering and rapid gradients to minimize on-column hydrolysis.
-
Method B (Normal Phase HPLC): The stability-focused alternative, utilizing non-aqueous solvents to prevent solvolysis, ideal for isomeric separation and strictly anhydrous analysis.
Part 1: Chemical Context & Stability Challenges
The analysis of 8-(Bromomethyl)isoquinoline is complicated by two opposing chemical properties:
-
The Isoquinoline Ring (Basic): The nitrogen atom (pKa
5.4) is prone to interacting with free silanols on silica-based columns, leading to severe peak tailing. This necessitates low pH or ion-pairing agents . -
The Bromomethyl Group (Reactive Electrophile): This group is highly susceptible to nucleophilic attack. In the presence of protic solvents (Water, Methanol), it undergoes solvolysis to form 8-(Hydroxymethyl)isoquinoline or the methyl ether artifact.
The Degradation Pathway
The following diagram illustrates the critical degradation pathways that must be controlled during analysis.
Figure 1: Solvolysis pathways of 8-(Bromomethyl)isoquinoline. Note that Methanol solvolysis is often faster than hydrolysis, making MeOH an unsuitable diluent.
Part 2: Method Comparison & Protocols
Method A: Acidic Reverse-Phase (RP-HPLC)
Best For: Routine purity checks, LC-MS compatibility, and separating polar impurities (e.g., N-oxides).
The Strategy: Use a low pH (TFA) to protonate the isoquinoline nitrogen (suppressing silanol interaction) and use Acetonitrile (ACN) over Methanol to reduce solvolysis risk. Keep run times short.
Protocol A: Optimized RP-HPLC
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge),
, . -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature:
(Keep low to slow hydrolysis). -
Detection: UV @ 220 nm (strongest) and 254 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
95% B -
15-18 min: 95% B (Wash)
-
18.1 min: 5% B (Re-equilibrate)
-
Critical Precaution: The sample must be dissolved in dry Acetonitrile. Do not use water or methanol in the sample vial. Inject immediately.
Method B: Normal Phase (NP-HPLC)
Best For: Accurate assay of highly reactive batches, separation of regio-isomers, and preparative purification.
The Strategy: Eliminate water entirely. Use a silica column with a non-polar mobile phase.[2][3][4] To handle the basic nitrogen without water, use an amine modifier (TEA) or a polar alcohol modifier.
Protocol B: Stability-Focused NP-HPLC
-
Column: High-purity Silica (e.g., Zorbax Rx-SIL),
, . -
Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature:
. -
Detection: UV @ 254 nm.
-
Sample Diluent: Hexane/Ethanol (90:10).
Part 3: Comparative Performance Data
The following data represents typical performance metrics observed when analyzing benzyl bromide derivatives under these conditions.
| Parameter | Method A (RP-HPLC) | Method B (Normal Phase) |
| Analyte Stability (On-Column) | Moderate (< 0.5% degradation per run) | High (Negligible degradation) |
| Peak Shape (Tailing Factor) | Excellent ( | Good ( |
| Resolution ( | High ( | High ( |
| Limit of Quantitation (LOQ) | ||
| MS Compatibility | Yes (Standard ESI) | No (Requires APCI or special setup) |
| Run Time | Fast (< 15 min) | Slower (Equilibration takes longer) |
Decision Matrix for Method Selection
Figure 2: Decision matrix for selecting the appropriate chromatographic method based on analytical goals.
Part 4: Troubleshooting & Expert Insights
The "Ghost" Peak (Methyl Ether)
If you observe a peak eluting shortly after the main peak in RP-HPLC that grows over time in the autosampler, check your diluent.
-
Cause: Use of Methanol (MeOH) as a solvent. The methoxy group displaces the bromine.
-
Fix: Switch to Anhydrous Acetonitrile or Dichloromethane (if compatible with the initial mobile phase conditions).
Peak Tailing on C18
Isoquinolines are notorious for tailing due to interaction with residual silanols.
-
Cause: Insufficient ion suppression.
-
Fix: Ensure TFA concentration is at least 0.05% or 0.1%. Formic acid may not be strong enough (lower pKa) to fully protonate the nitrogen and suppress silanols simultaneously.
System Suitability Testing (SST)
Every sequence must include a "Check Standard" containing:
-
8-Methylisoquinoline: To verify separation from starting material.
-
8-(Hydroxymethyl)isoquinoline: To verify the method detects the primary degradation product.
References
-
Santa Cruz Biotechnology. 8-(Bromomethyl)isoquinoline Product Data. Retrieved from
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography Guide. Retrieved from
-
Sigma-Aldrich. Stability of Benzyl Halides in Solution. Retrieved from
-
Sielc Technologies. HPLC Separation of Isoquinoline Derivatives. Retrieved from
-
Chemistry LibreTexts. High-Performance Liquid Chromatography Mechanisms. Retrieved from
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 8-(Bromomethyl)isoquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Isoquinoline scaffolds, in particular, are prevalent in a vast array of pharmacologically active compounds. The introduction of reactive moieties, such as a bromomethyl group, creates derivatives that are valuable synthetic intermediates but also presents unique challenges for characterization. Mass spectrometry (MS) stands as a pivotal tool in this process, and a deep understanding of the fragmentation patterns of these molecules is paramount for unambiguous identification.
This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of 8-(bromomethyl)isoquinoline derivatives. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind fragment formation and compare how different ionization techniques can be strategically employed to yield the most structurally informative data.
The Dichotomy of Fragmentation: Benzylic Cleavage vs. Isoquinoline Ring Scission
The fragmentation of 8-(bromomethyl)isoquinoline is primarily governed by the interplay between two major pathways: the facile cleavage of the C-Br bond at the benzylic position and the characteristic fragmentation of the isoquinoline core. The preferred pathway is heavily influenced by the ionization technique employed.
A pivotal event in the mass spectrometry of compounds bearing a benzyl group is the formation of a stable benzyl-type cation, which can subsequently rearrange to a tropylium ion.[1][2] For benzyl bromide, the loss of the bromine atom to form a benzyl cation (m/z 91) is a dominant fragmentation pathway.[3] This principle is expected to strongly influence the fragmentation of 8-(bromomethyl)isoquinoline.
Simultaneously, the isoquinoline ring itself possesses distinct fragmentation patterns, often involving the loss of substituents from its rigid structure.[4] Studies on various isoquinoline alkaloids have detailed these characteristic fragmentations.[1]
Comparative Analysis of Ionization Techniques
The choice of ionization source is a critical experimental parameter that dictates the energy imparted to the analyte and, consequently, the extent of fragmentation. We will compare three common techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The "Hard" Approach for Detailed Fragmentation
EI is a high-energy, or "hard," ionization technique that bombards the analyte with energetic electrons, leading to extensive fragmentation.[5][6] This method is highly valuable for elucidating detailed structural features.
Key Fragmentation Pathways under EI:
-
Benzylic Cleavage (Dominant): The primary fragmentation event is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of a highly stable isoquinolin-8-ylmethyl cation.
-
Isoquinoline Core Fragmentation: Subsequent fragmentation of the isoquinoline ring system can occur, although this is generally less favorable than the initial benzylic cleavage.
Table 1: Predicted Key Fragments for 8-(Bromomethyl)isoquinoline under EI
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Putative Neutral Loss | Notes |
| 221/223 | [M]+• (Molecular Ion) | - | Isotopic pattern (approx. 1:1) characteristic of one bromine atom. |
| 142 | [M - Br]+ | •Br | Base peak, resulting from facile benzylic cleavage. |
| 115 | [C8H5N]+ | HCN from m/z 142 | Loss of hydrogen cyanide from the isoquinoline ring. |
| 89 | [C7H5]+ | C2H2 from m/z 115 | Further fragmentation of the aromatic system. |
Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion
In contrast to EI, ESI is a "soft" ionization technique that typically imparts less internal energy to the analyte, resulting in minimal fragmentation.[6][7] It is particularly useful for confirming the molecular weight of a compound.[7]
Under typical ESI conditions, the primary species observed for 8-(bromomethyl)isoquinoline would be the protonated molecule, [M+H]+. In-source fragmentation can be induced by increasing the voltage, leading to some of the fragments observed in EI, but the molecular ion will generally remain the most abundant peak.
Atmospheric Pressure Chemical Ionization (APCI): A Middle Ground
APCI is another "soft" ionization technique, but it can often induce more in-source fragmentation than ESI, providing a balance between molecular ion information and structural fragments.[8] For semi-volatile or nonpolar compounds, APCI can be a better choice than ESI.[9] The fragmentation patterns observed with APCI are often similar to those from EI, but with a more prominent molecular ion or protonated molecule.
Experimental Protocols
Sample Preparation for Mass Spectrometry:
-
Solution Preparation: Dissolve the 8-(bromomethyl)isoquinoline derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Serial Dilution: Perform serial dilutions to obtain a working concentration of 1-10 µg/mL.
-
LC-MS Analysis: For ESI and APCI, the sample is typically introduced via a liquid chromatograph (LC) to ensure purity and avoid ion suppression. A common mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Direct Infusion: For initial screening, direct infusion of the sample solution into the mass spectrometer can be performed.
Mass Spectrometry Parameters (General Guidance):
-
ESI:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizer Pressure: 20-30 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
APCI:
-
Ionization Mode: Positive
-
Corona Current: 4-5 µA
-
Vaporizer Temperature: 350-450 °C
-
Drying Gas Flow and Temperature: Similar to ESI
-
-
EI (via GC-MS):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C).
-
Visualizing the Fragmentation Pathways
To clearly illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz (DOT language).
Figure 1: Proposed fragmentation pathways for 8-(bromomethyl)isoquinoline under EI and ESI conditions.
Conclusion
The mass spectrometric fragmentation of 8-(bromomethyl)isoquinoline derivatives is characterized by a dominant benzylic cleavage leading to the loss of the bromine atom. The choice of ionization technique significantly influences the resulting mass spectrum. Electron Ionization provides rich structural information through extensive fragmentation, making it ideal for detailed elucidation. In contrast, Electrospray Ionization is the preferred method for confirming the molecular weight, as it produces a prominent protonated molecular ion with minimal fragmentation. APCI offers a compromise, providing both molecular ion data and some structural fragments. By strategically selecting the ionization method and understanding the underlying fragmentation mechanisms, researchers can confidently characterize these important synthetic intermediates, accelerating the pace of drug discovery and development.
References
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. [Link]
-
StackExchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio Resources. [Link]
-
SlidePlayer. (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). SlidePlayer Presentation. [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). ResearchGate. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]
-
He, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849. [Link]
-
ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. [Link]
-
SciELO. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 32(1), 168-177. [Link]
-
ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n... ResearchGate. [Link]
-
PubMed. (2006). In-source fragmentation of partially oxidized mono- and polycyclic aromatic hydrocarbons in atmospheric pressure chemical ionization mass spectrometry coupled to liquid chromatography. Journal of Mass Spectrometry, 41(4), 483-494. [Link]
-
Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3923. [Link]
-
YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. Dr. Anju Rathee. [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
-
Santos, F. J., & Galceran, M. T. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 513-520. [Link]
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Comparative Guide to the Biological Activity of Isoquinoline-Based Inhibitors
<
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Found in a wide array of natural alkaloids like berberine and papaverine, and also accessible through robust synthetic methodologies, this scaffold has proven to be a versatile template for designing potent inhibitors against various biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5]
A significant area of interest is the development of isoquinoline-based inhibitors targeting protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[3] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer.[6][7][8] The PI3K/Akt/mTOR pathway, a central node in cell signaling, is frequently hyperactivated in tumors, making it a prime target for therapeutic intervention.[3][6][7][8] This guide provides a comparative analysis of selected isoquinoline-based inhibitors, focusing on their activity against key cellular targets, and presents standardized protocols for their evaluation.
Comparative Analysis of Isoquinoline-Based Inhibitors
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. A lower IC50 value indicates a more potent inhibitor. The table below compares the in vitro activity of two prominent natural isoquinoline alkaloids, Berberine and Berbamine, against a common cancer cell line and a key signaling kinase.
| Inhibitor | Chemical Class | Primary Target(s) | Cell Line | Reported IC50 (µM) | Key Biological Effects | Reference |
| Berberine | Protoberberine Alkaloid | AMPK, NF-κB, mTOR, NLRP3 Inflammasome | HL-60 (Leukemia) | ~25 µM (Cell Viability) | Induces apoptosis, inhibits proliferation, anti-inflammatory.[9][10][11] | [9] |
| Berbamine | Bisbenzylisoquinoline Alkaloid | Calcium Ion Channels, NF-κB | Various Cancer Cells | Varies (e.g., ~5-15 µM) | Induces apoptosis, modulates immune response, anti-inflammatory.[12] | [12] |
Insights from the Data:
-
Berberine demonstrates broad-spectrum activity by modulating multiple signaling pathways, including those central to metabolism (AMPK) and inflammation (NF-κB, NLRP3).[9][10][11] Its effect on tumor cells involves the induction of programmed cell death (apoptosis).[9]
-
Berbamine primarily exerts its effects by interfering with calcium signaling and inhibiting the pro-survival NF-κB pathway.[12] Like berberine, it is a potent inducer of apoptosis in cancer cells.[12]
Key Biological Target: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3][7] Its deregulation is a common event in many cancers, making it an attractive target for drug development.[7][8] Isoquinoline-based compounds have been developed as potent inhibitors of this pathway, often targeting the mTOR kinase directly.[6][7][8]
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by an isoquinoline-based mTOR inhibitor.
Experimental Protocols for Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experiments are paramount. Below are detailed protocols for essential assays used to characterize the biological activity of isoquinoline-based inhibitors.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14][16]
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HL-60) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[17] Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13][15] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[13][17]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple crystals.[16][17] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Target Engagement: Western Blot for Phospho-Protein Analysis
To confirm that an inhibitor is acting on its intended target within a signaling pathway, Western blotting is the gold standard.[18] This technique allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of kinase inhibition. For example, a successful mTOR inhibitor would lead to a decrease in the phosphorylation of its downstream substrates, such as p70S6K.
Causality Behind Experimental Choices:
-
Phosphatase Inhibitors: Cellular phosphatases rapidly remove phosphate groups from proteins upon cell lysis.[19] Including a cocktail of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of the proteins of interest.[19][20]
-
Blocking Agent: Milk, a common blocking agent, contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies.[19] Therefore, Bovine Serum Albumin (BSA) is the preferred blocking agent for these experiments.[19]
-
Buffer System: Phosphate-Buffered Saline (PBS) should be avoided as the phosphate ions can interfere with the binding of phospho-specific antibodies.[18] Tris-Buffered Saline with Tween-20 (TBST) is recommended for all washing and antibody incubation steps.[18]
-
Loading Control: It is essential to probe for the total (unphosphorylated) form of the target protein on the same blot.[18] This serves as a loading control to ensure that any observed decrease in the phosphorylated protein is due to inhibition, not differences in the amount of protein loaded per lane.[18]
Detailed Protocol:
-
Sample Preparation: Culture and treat cells with the inhibitor as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[19] Keep samples on ice at all times to minimize dephosphorylation and proteolysis.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer.[19][20] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[19][20] PVDF membranes are robust and ideal for subsequent stripping and reprobing.[18] Pre-wet the PVDF membrane in methanol before transfer.[19][20]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer consisting of 5% w/v BSA in TBST to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-p70S6K), diluted in 1-5% BSA/TBST according to the manufacturer's recommendations.[19]
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[19][21]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[19][20]
-
Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[21]
-
Stripping and Reprobing: To analyze the total protein as a loading control, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein (e.g., anti-p70S6K).
Conclusion and Future Directions
Isoquinoline-based inhibitors represent a highly valuable class of compounds in drug discovery, with natural products like berberine and berbamine demonstrating significant potential against complex diseases like cancer. Their biological activity is often rooted in the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR cascade.
The rigorous and objective comparison of these inhibitors requires standardized, well-controlled experimental protocols. The MTT assay for cell viability and Western blotting for target engagement are foundational techniques that, when performed with careful attention to detail, provide the robust data necessary to advance promising compounds through the drug development pipeline. Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects and exploring their efficacy in more complex in vivo models to better predict clinical outcomes.
References
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Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
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ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
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Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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Bio-protocol. In vitro kinase assay. [Link]
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protocols.io. In vitro kinase assay. [Link]
-
Patsnap Synapse. What is the mechanism of Berbamine Hydrochloride?. [Link]
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Frontiers. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine. [Link]
-
PubMed. The isoquinoline alkaloid berberine inhibits human cytomegalovirus replication by interfering with the viral Immediate Early-2 (IE2) protein transactivating activity. [Link]
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]
-
ResearchGate. Inhibitory Role of Berberine, an Isoquinoline Alkaloid, on NLRP3 Inflammasome Activation for the Treatment of Inflammatory Diseases. [Link]
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National Center for Biotechnology Information. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
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National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
PubMed. Inhibitory Role of Berberine, an Isoquinoline Alkaloid, on NLRP3 Inflammasome Activation for the Treatment of Inflammatory Diseases. [Link]
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PubMed. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]
-
PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
ResearchGate. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. [Link]
-
MDPI. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]
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National Center for Biotechnology Information. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]
-
National Center for Biotechnology Information. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
MDPI. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]
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MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
-
National Center for Biotechnology Information. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. [Link]
-
Oriental Pharmacy and Experimental Medicine. Comparative Inotropic Effects of the Some Isoquinoline Alkaloids. [Link]
-
ResearchGate. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
ResearchGate. FDA-approved inhibitors of PI3K/Akt/mTOR pathway[2][20][22]. [Link]
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X-ray crystallography of 8-(Bromomethyl)isoquinoline derivatives
Title: Structural Elucidation of 8-(Bromomethyl)isoquinoline Derivatives: A Comparative Technical Guide
Executive Summary The precise structural characterization of 8-(bromomethyl)isoquinoline derivatives is a critical checkpoint in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors and CD26 modulation.[1] While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state purity assessment, it frequently fails to resolve static conformational locks and specific halogen-bonding networks driven by the reactive bromomethyl motif.[1]
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT), establishing SC-XRD as the definitive standard for mapping the "peri-interaction" geometry unique to the 8-substituted isoquinoline scaffold.[1]
Part 1: The Structural Imperative (Expert Analysis)[1]
The "Peri" Challenge In the isoquinoline scaffold, the C8 position is peri-planar to the C1 position.[1] When a bulky, rotationally active group like bromomethyl (–CH₂Br) is introduced at C8, it creates significant steric strain with substituents at C1.[1]
-
Why this matters: In solution (NMR), the methylene group rotates rapidly, averaging the signal and obscuring the preferred low-energy conformation.[1]
-
The X-Ray Advantage: Crystallography "freezes" this rotation, revealing the precise torsion angle (
) of the C8–CH₂–Br bond. This static snapshot is essential for designing ligands that must fit into rigid protein pockets.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Mechanism of Action: The Reactive Electrophile The 8-bromomethyl group is a potent alkylating agent. Its high reactivity poses a crystallographic challenge: the crystal growth phase must avoid nucleophilic solvents (like alcohols) to prevent solvolysis.[1]
Part 2: Synthesis & Crystallization Workflow
Protocol 1: Synthesis of 8-(Bromomethyl)isoquinoline Rationale: Direct bromination of the methyl precursor using N-Bromosuccinimide (NBS) via a radical mechanism.[1]
-
Reagents: 8-Methylisoquinoline (1.0 eq), NBS (1.05 eq), AIBN (catalytic), Anhydrous CCl₄ or Benzotrifluoride.[1]
-
Procedure:
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Do not use methanol, as it will displace the bromide.[1]
Protocol 2: Crystal Growth (Vapor Diffusion) Objective: Grow diffraction-quality single crystals of a moisture-sensitive alkyl halide.
-
Solvent System:
-
Setup:
-
Timeline: Crystals typically appear within 48–72 hours as prisms or needles.[1]
Workflow Visualization
Caption: Optimized workflow from precursor to diffraction-quality crystal, emphasizing anhydrous handling.
Part 3: Crystallographic Data & Analysis[1][3]
When successfully crystallized, 8-(bromomethyl)isoquinoline derivatives typically exhibit the following structural metrics. These parameters are self-validating checks for the crystallographer.
1. Bond Metrics (The "Gold Standard")
| Parameter | Typical Value (Å/°) | Structural Significance |
|---|---|---|
| C(sp³)–Br Bond | 1.96 – 1.99 Å | Standard alkyl halide length.[1] Significant deviation (>2.05 Å) suggests disorder or hydrolysis.[1] |
| C8–C(CH₂) | 1.50 – 1.52 Å | Single bond connecting the substituent to the aromatic ring.[1] |
| Torsion Angle | 60° - 90° | The Br atom typically rotates out of the aromatic plane to minimize steric clash with the C1-H or C1-substituent. |
2. Intermolecular Interactions (Packing)
-
Halogen Bonding (C–Br[1]···N): The bromine atom possesses a "sigma-hole" (region of positive potential).[1][3] In the crystal lattice, this often directs towards the Nitrogen lone pair of a neighboring isoquinoline molecule.[1]
-
Pi-Pi Stacking: Isoquinoline rings typically stack in an offset-parallel arrangement with a centroid-to-centroid distance of 3.6 – 3.8 Å.[1]
Part 4: Comparative Performance Guide
Decision Matrix: When to use which method?
| Feature | SC-XRD (Crystal Structure) | Solution NMR (¹H / ¹³C) | DFT (Computational) |
| Primary Output | Absolute 3D Configuration | Bulk Purity & Connectivity | Predicted Energy Minima |
| Conformational Insight | High: Sees fixed "peri" rotamers.[1] | Low: Averages rapid rotations.[1] | Medium: Theoretical, needs validation. |
| Intermolecular Data | Excellent: Maps Halogen bonds. | Poor: Only sees solvent effects.[1] | Variable: Depends on basis set. |
| Sample Requirement | Single Crystal (0.1–0.3 mm) | ~5 mg in solution | None (Virtual) |
| Turnaround Time | Days to Weeks (Growth dependent) | Minutes | Hours |
| Risk Factor | Crystal twinning/disorder | Solvent peak overlap | Inaccurate functionals |
Comparative Logic Pathway
Caption: Strategic decision tree for selecting the appropriate analytical technique based on research goals.
Part 5: References
-
Structure of 8-substituted Isoquinolines: Roychowdhury, P. et al. (1978).[1] Crystal structure of 8-hydroxyquinoline. Acta Crystallographica Section B.
-
Halogen Bonding in Aromatic Systems: Metrangolo, P., et al. (2008).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. [1]
-
Synthesis of Bromoisoquinolines: Larsen, R. D., et al. (2003).[1] Synthesis of 5- or 8-bromoisoquinoline derivatives. US Patent 6,500,954.[1]
-
NMR vs X-Ray Comparison: Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
-
Bromomethyl Interaction Data: Jones, P. G., et al. (2010).[1] X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes. Zeitschrift für Naturforschung B.
Sources
Cross-validation of experimental results for 8-(Bromomethyl)isoquinoline synthesis
Executive Summary
8-(Bromomethyl)isoquinoline is a critical electrophilic building block used in the synthesis of condensed heterocyclic inhibitors (e.g., CD26/DPP-4 inhibitors) and complex isoquinoline alkaloids. Its structural positioning—the 8-position on the benzenoid ring—presents unique steric and electronic challenges compared to the more common 5-isomer.
This guide objectively compares two primary synthetic methodologies:
-
Direct Radical Bromination (Wohl-Ziegler): A single-step approach often plagued by regioselectivity issues.
-
Hydroxyl Activation (Appel/PBr₃): A two-step sequence offering superior purity and scalability.
Recommendation: For medicinal chemistry applications requiring >95% purity, Method B (Hydroxyl Activation) is the validated standard, despite the higher step count. Method A is reserved for rapid, small-scale analog generation where purification overhead is acceptable.
Chemical Context & Mechanistic Challenges
The synthesis of 8-(bromomethyl)isoquinoline is not merely a standard benzylic bromination; it is complicated by the basic nitrogen atom in the isoquinoline core.
-
The "N-Bromination" Trap: In the presence of Lewis acids or protic impurities, reagents like N-Bromosuccinimide (NBS) can coordinate with the isoquinoline nitrogen or brominate the ring at C5/C8 positions via electrophilic aromatic substitution (SEAr), rather than the desired radical substitution on the methyl group.
-
Steric Bulk: The 8-position is peri-positioned relative to C1. Substituents here experience steric compression, influencing both reaction kinetics and NMR chemical shifts.
Pathway Visualization
The following diagram illustrates the divergent pathways and potential failure modes.
Figure 1: Synthetic pathways contrasting the direct radical route (A) with the stepwise hydroxyl conversion (B). Note the divergence into ring-brominated impurities in Route A.
Detailed Experimental Protocols
Method A: Direct Radical Bromination (Wohl-Ziegler)
Best for: Quick access to crude material; tolerant of lower yields.
Protocol:
-
Setup: Charge a flame-dried flask with 8-methylisoquinoline (1.0 eq) and anhydrous CCl₄ (or PhCl for green compliance).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq). Critical: Recrystallize NBS from water prior to use to remove HBr traces, which catalyze ring bromination.
-
Reaction: Reflux (77°C for CCl₄) under N₂ for 4–6 hours. Irradiate with a tungsten lamp to initiate radicals if induction is slow.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Performance Data:
-
Typical Yield: 45–60%
-
Purity: 85–90% (often contaminated with unreacted starting material).
-
Failure Mode: If the solution turns orange/brown immediately, HBr is forming, leading to nuclear bromination (5-bromo-8-methylisoquinoline).
Method B: Hydroxyl Activation (Recommended)
Best for: Process chemistry, GMP scale-up, and high-purity requirements.
Protocol:
-
Precursor Synthesis: Reduce methyl 8-isoquinolinecarboxylate (using LiAlH₄/THF) to obtain 8-(hydroxymethyl)isoquinoline.
-
Bromination: Dissolve 8-(hydroxymethyl)isoquinoline (1.0 eq) in anhydrous DCM at 0°C.
-
Addition: Dropwise add PBr₃ (0.4 eq) or CBr₄/PPh₃ (Appel conditions).
-
Reaction: Stir at 0°C -> RT for 2 hours. Monitor by TLC (Alcohol Rf ~0.2, Bromide Rf ~0.6 in 1:1 Hex/EtOAc).
-
Workup: Quench with sat. NaHCO₃ (careful: gas evolution). Extract with DCM.
-
Isolation: The product often crystallizes upon concentration or requires a short silica plug.
Performance Data:
-
Typical Yield: 85–92% (from alcohol).
-
Purity: >98%.
-
Stability: The product is essentially free of inseparable ring-brominated isomers.
Cross-Validation & Analytical Signatures
To ensure scientific integrity, you must validate that the reaction occurred at the methyl group and not the ring.
Comparative Data Table
| Feature | Method A (NBS) | Method B (PBr₃) |
| Reaction Type | Radical Substitution ( | Nucleophilic Substitution ( |
| Key Impurity | 5-Bromo-8-methylisoquinoline | Phosphorus byproducts (Appel) |
| Purification | Difficult (Chromatography) | Easy (Crystallization/Wash) |
| Atom Economy | High | Low (if using PPh₃/CBr₄) |
| Scalability | Poor (Exotherms/Radical control) | Excellent |
Structural Validation (NMR & MS)[1]
1. Proton NMR (
-
Diagnostic Shift (Product): The benzylic methylene (-CH ₂Br) appears as a sharp singlet.
-
Expected Shift:4.95 – 5.15 ppm . (Note: This is deshielded relative to typical benzyl bromides due to the heterocyclic ring current and peri-effects).
-
-
Diagnostic Shift (Starting Material): The methyl group (-CH ₃) appears at ~2.80 ppm .
-
Validation Logic: Complete disappearance of the 2.80 ppm singlet and emergence of the ~5.0 ppm singlet confirms conversion.
-
-
Ring Protons: Watch for the H-1 singlet at ~9.5 ppm . If this signal splits or shifts significantly upfield, ring bromination or N-oxide formation may have occurred.
2. Mass Spectrometry (ESI+)
-
Isotope Pattern: Bromine has two stable isotopes (
Br and Br) in a ~1:1 ratio. -
Signature: Look for the [M+H]+ doublet separated by 2 m/z units (e.g., 222 and 224). A single peak indicates failure (no bromine incorporation).
Validation Logic Tree
Use this decision tree to interpret your analytical results.
Figure 2: Analytical decision matrix for validating the synthesis of 8-(bromomethyl)isoquinoline.
References
-
Santa Cruz Biotechnology. 8-(Bromomethyl)isoquinoline (CAS 942579-56-8) Product Data Sheet. Retrieved from
-
Apollo Scientific. 8-(Bromomethyl)isoquinoline hydrobromide (CAS 1215541-16-4).[1] Retrieved from
-
Ökten, S., et al. (2016). "Reinvestigation of bromination of 8-substituted quinolines."[2] Organic Communications, 9(4), 82-93.[3] (Provides analogous NMR shift data for 8-bromomethylquinoline). Retrieved from
-
Tajbakhsh, M., et al. N-Bromosuccinimide (NBS) as a reagent in organic synthesis.[4][5] (General review of Wohl-Ziegler limitations). Retrieved from
-
Teuber, H. J. Synthesis of 5- or 8-bromoisoquinoline derivatives.[5][6] US Patent 6,500,954 B1.[6] (Highlights the difficulty of selective bromination on the isoquinoline ring vs side chain). Retrieved from
Sources
- 1. 8-(Bromomethyl)isoquinoline hydrobromide | CymitQuimica [cymitquimica.com]
- 2. acgpubs.org [acgpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
